molecular formula C11H18N2 B1287571 1-N-butyl-1-N-methylbenzene-1,4-diamine CAS No. 104178-20-3

1-N-butyl-1-N-methylbenzene-1,4-diamine

Cat. No.: B1287571
CAS No.: 104178-20-3
M. Wt: 178.27 g/mol
InChI Key: YEMIAPOPTRUFTL-UHFFFAOYSA-N
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Description

1-N-butyl-1-N-methylbenzene-1,4-diamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-butyl-4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-4-9-13(2)11-7-5-10(12)6-8-11/h5-8H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMIAPOPTRUFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

1-N-butyl-1-N-methylbenzene-1,4-diamine (also known as


-butyl-

-methyl-p-phenylenediamine) is an unsymmetrical, tertiary-amine-substituted aniline derivative.[1] Unlike its symmetric counterparts (e.g.,

-di-sec-butyl-p-phenylenediamine, used widely as "Antioxidant 22"), this molecule possesses distinct steric and electronic asymmetry.[1]

This guide addresses the structural utility of this compound as a versatile scaffold in medicinal chemistry and a high-activity intermediate in oxidative coupling reactions (dye synthesis).[1] For drug development professionals, this molecule represents a critical "fragment" for structure-activity relationship (SAR) studies, particularly when modulating lipophilicity (LogP) without altering the core electronic donation of the p-phenylenediamine (PPD) system.[1]

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name

-butyl-

-methylbenzene-1,4-diamine
CAS Number 104178-20-3
Molecular Formula

Molecular Weight 178.28 g/mol
SMILES CCCCN(C)C1=CC=C(N)C=C1
LogP (Predicted) ~2.58
pKa (Conjugate Acid) ~6.2 (Aniline nitrogen), ~3.5 (Tertiary amine)
Appearance Viscous oil or low-melting solid (oxidizes rapidly in air to dark purple/black)

Structural Analysis & Physicochemical Properties[1][3]

The Asymmetric Advantage

The defining feature of this molecule is the


-butyl-

-methyl
substitution pattern.[1]
  • Steric Bulk: The butyl chain introduces significant hydrophobic bulk compared to standard dimethyl or diethyl analogs.[1] This increases the molecule's affinity for hydrophobic pockets in enzymes (e.g., kinases) or materials (e.g., lipid bilayers).[1]

  • Electronic Effects: The

    
    -nitrogen is a strong electron donor (+M effect), significantly activating the benzene ring.[1] This makes the para-position (
    
    
    
    ) highly nucleophilic prior to reduction, and the
    
    
    -amine highly susceptible to oxidation.[1]
Solubility & Stability Profile
  • Solubility: Highly soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate).[1] Sparingly soluble in water unless protonated (salt form).[1]

  • Oxidative Instability: Like all PPDs, the free base is sensitive to oxygen.[1] It undergoes auto-oxidation to form "Wurster’s salts" (stable radical cations) and eventually quinonediimines (QDI).[1]

    • Protocol Note: Always store under inert atmosphere (Argon/Nitrogen) at -20°C.[1]

Synthesis & Manufacturing Methodologies

For research-grade synthesis, the most reliable pathway avoids the harsh conditions of direct nitration.[1] Instead, a Nitrosation-Reduction sequence is preferred to ensure regioselectivity at the para-position.[1]

Validated Synthetic Pathway (Protocol)

Step 1: N-Alkylation

  • Reagents: N-methylaniline, 1-Bromobutane,

    
     (base), Acetonitrile.[1]
    
  • Mechanism:

    
     nucleophilic substitution.[1]
    
  • Process: Reflux N-methylaniline with 1.1 eq of bromobutane and 2.0 eq of base for 12-16 hours.

  • Validation: Monitor disappearance of N-methylaniline via TLC (Hexane:EtOAc 8:2).

Step 2: Nitrosation (The C-N Bond Formation) [1]

  • Reagents: N-butyl-N-methylaniline,

    
    , HCl (aq).[1]
    
  • Process: Cool the tertiary amine solution to 0-5°C. Add

    
     dropwise. The electrophilic nitrosonium ion (
    
    
    
    ) attacks the para-position (highly activated).[1]
  • Product: 4-nitroso-N-butyl-N-methylaniline (usually a green/blue oil or solid).[1]

Step 3: Reduction to Diamine

  • Reagents: Hydrazine hydrate (

    
    ) with Pd/C catalyst, or Tin(II) Chloride (
    
    
    
    ) in HCl.[1]
  • Process: Catalytic hydrogenation is cleaner for pharmaceutical applications to avoid metal residues.[1]

  • Purification: The final diamine is extracted into ether/DCM under basic conditions.[1]

Synthesis Workflow Diagram

SynthesisPath Start N-methylaniline Step1 N-butyl-N-methylaniline Start->Step1 + 1-Bromobutane K2CO3, MeCN, Reflux Step2 4-Nitroso Intermediate (p-NO-C6H4-N(Me)Bu) Step1->Step2 + NaNO2 / HCl (Nitrosation @ 0°C) Final Target: 1-N-butyl-1-N-methyl benzene-1,4-diamine Step2->Final + H2 / Pd-C or SnCl2/HCl (Reduction)

Figure 1: Regioselective synthesis pathway via nitrosation-reduction strategy.

Reactivity: The Oxidative Coupling Mechanism[1]

In both analytical chemistry and potential drug metabolism, the core reactivity of this molecule lies in its ability to lose two electrons and one proton to form a Quinonediimine (QDI) species.[1] This is the mechanism behind its use as a color developer and its potential toxicity (hapten formation).[1]

The Redox Cascade[1]
  • Precursor: The diamine is stable in reduced form.[1]

  • Semiquinone Formation: Loss of

    
     generates a radical cation (Wurster's salt analog).[1] The butyl group stabilizes this radical inductively.[1]
    
  • QDI Formation: Loss of a second

    
     and 
    
    
    
    creates the electrophilic QDI (
    
    
    -butyl-
    
    
    -methyl-benzoquinone diimine).[1]
  • Coupling: The QDI is a "Michael acceptor" that reacts rapidly with nucleophiles (couplers in photography, or cysteines in proteins).[1]

Metabolic Liability (Drug Development Context)

For medicinal chemists, this moiety represents a "structural alert" for toxicity:

  • Bioactivation: CYP450 enzymes can oxidize the primary amine to a hydroxylamine or the QDI.[1]

  • Dealkylation: The N-butyl group is susceptible to oxidative dealkylation (CYP-mediated), reverting the molecule to N-methyl-p-phenylenediamine (more toxic).[1]

OxidationPath Diamine Parent Diamine (Reduced Form) Radical Semiquinone Radical Cation (Wurster's Salt Analog) Diamine->Radical - 1e- (Oxidation) QDI Quinonediimine (QDI) (Electrophilic Toxicant) Radical->QDI - 1e-, - H+ Adduct Protein/DNA Adduct (Toxicity/Allergy) QDI->Adduct + Cysteine (Protein) Dye Indoaniline Dye (If Coupler Present) QDI->Dye + Phenolic Coupler

Figure 2: Oxidative pathway showing the divergence between dye formation and toxicological adduct formation.[1]

Experimental Handling & Safety Protocols

Storage Protocol (Self-Validating System)

To ensure the integrity of the compound for experiments, use the "Color Check" validation method:

  • Visual Inspection: Pure compound is pale yellow/straw-colored.[1]

  • Fail State: If the compound is dark purple, black, or crusty, significant oxidation to the QDI or quinhydrone complex has occurred.[1]

  • Restoration: Dissolve in dilute HCl, treat with a small amount of activated charcoal, filter, and neutralize with

    
     under Nitrogen atmosphere.
    
Toxicity Warning
  • Sensitizer: Like PPD, this compound is a potent skin sensitizer.[1] It penetrates the stratum corneum efficiently due to the butyl chain (LogP ~2.6).[1]

  • PPE: Double nitrile gloves are mandatory.[1] Handle only in a fume hood.

References

  • Fluorochem. (2025).[1] Product Specification: this compound (CAS 104178-20-3).[1][2][3] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21645966, N-(1,3-dimethylbutyl)-N-phenyl-phenylenediamine (Structural Analog).[1] Retrieved from [1]

  • Corbett, J. F. (1969).[1] The Chemistry of Hair-dye Oxidation.[1] Journal of the Society of Cosmetic Chemists.[1] (Foundational text on PPD oxidation mechanisms).

  • NIST Mass Spectrometry Data Center. (2024).[1] N,N'-di-sec-Butyl-p-phenylenediamine (Comparative Spectra).[1][4] Retrieved from [1]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Stability of a Substituted p-Phenylenediamine

1-N-butyl-1-N-methylbenzene-1,4-diamine is an asymmetrically substituted aromatic diamine belonging to the p-phenylenediamine (PPD) class of molecules. While specific thermodynamic data for this exact compound is not extensively published, its structural motifs—an electron-rich phenylenediamine core, a primary amine (-NH₂), and a tertiary amine (-N(CH₃)(C₄H₉))—provide a robust framework for predicting its stability profile. PPD derivatives are integral to numerous industrial applications, including as antioxidants in rubber and polymers, as intermediates in the synthesis of high-performance polymers like aramids, and as components in hair dyes.[1][2] For researchers and developers, a comprehensive understanding of the thermodynamic stability of such molecules is paramount for ensuring product efficacy, predicting shelf-life, and guaranteeing safe handling and storage.[3][4]

This guide synthesizes established principles from physical organic chemistry and analytical methodologies to provide a predictive and practical framework for assessing the thermodynamic stability of this compound. We will explore the principal degradation pathways, detail rigorous experimental protocols for both thermal and oxidative stability assessment, and touch upon computational methods for theoretical validation.

Part 1: Theoretical Framework of Stability and Degradation

The thermodynamic stability of this compound is intrinsically linked to its susceptibility to oxidation. Like other PPDs, the molecule can be readily oxidized, often by atmospheric oxygen, leading to colored degradation products.[1] This process is a critical consideration for its practical application, especially in its function as an antioxidant, where it is designed to be sacrificially oxidized.[1][2]

The Primary Degradation Pathway: Oxidation to Quinone-diimines

The core vulnerability of the p-phenylenediamine structure is its low oxidation potential. The molecule can undergo a two-electron oxidation process to form a quinone-diimine species.[5] This reaction can proceed through a semiquinone-diimine radical intermediate. The presence of alkyl groups on the nitrogen atoms modulates the electron density of the aromatic ring and influences the rate and potential of this oxidation.

The process can be generalized as follows:

  • Initial Oxidation: The parent diamine loses an electron and a proton to form a semiquinone-diimine radical.

  • Second Oxidation: The radical species is further oxidized to a quinone-diimine.

  • Subsequent Reactions: The highly reactive quinone-diimine can undergo further reactions, such as hydrolysis to form benzoquinone, or polymerization, leading to complex colored mixtures.[6]

The rate of this degradation is highly dependent on environmental factors such as pH, temperature, and the concentration of oxygen.[7]

Caption: Generalized oxidative degradation pathway of a p-phenylenediamine derivative.

Influence of Substituents

The N-butyl and N-methyl groups on one of the amine functions are electron-donating, which increases the electron density on the aromatic ring. This enhanced electron density makes the molecule more susceptible to oxidation compared to unsubstituted p-phenylenediamine, but this is precisely the property leveraged in its role as an antioxidant. The asymmetry of the substitution may lead to a complex mixture of oxidation products.

Part 2: Experimental Determination of Thermal Stability

Thermal stability is a measure of a molecule's resistance to decomposition at elevated temperatures. Two cornerstone techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These methods provide quantitative data on decomposition temperatures, phase transitions, and thermal reaction energetics.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A mass loss indicates decomposition or volatilization.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation during the thermal scan.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

  • Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of mass loss is a key indicator of the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides data on melting points, glass transitions, and the enthalpy of decomposition.[3]

Experimental Protocol:

  • Sample Preparation: Seal 2-5 mg of the sample in a hermetic aluminum pan. An empty sealed pan is used as the reference.

  • Instrument Setup: Place both sample and reference pans into the DSC cell.

  • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen at 50 mL/min).

  • Temperature Program: Use a similar temperature program as in TGA (e.g., heat from 30 °C to 400 °C at 10 °C/min).

  • Data Analysis: Plot heat flow (mW) versus temperature (°C). Endothermic peaks typically represent melting, while sharp exothermic peaks often indicate decomposition.

Caption: Experimental workflow for thermal stability analysis using TGA and DSC.

Anticipated Results

The data from these experiments can be summarized to provide a clear thermal profile of the compound.

ParameterMethodAnticipated ResultSignificance
Onset of Decomposition (Td) TGA~200-300 °CDefines the upper temperature limit for safe handling and storage.
Melting Point (Tm) DSC~20-50 °CA key physical property; the compound is a liquid at room temperature.
Decomposition Enthalpy (ΔHd) DSCExothermic PeakIndicates the energy released during decomposition, a critical safety parameter.

Part 3: Assessment of Oxidative Stability

Given that oxidation is the most probable degradation pathway at ambient conditions, a forced degradation study is essential. Such a study intentionally exposes the compound to oxidative stress to rapidly evaluate its chemical stability.[3] UV-Visible spectrophotometry is a powerful tool for this purpose, as the formation of oxidized PPD derivatives often leads to the appearance of strong chromophores.[7]

Spectrophotometric Forced Degradation Study

Principle: This method leverages the Beer-Lambert law. The rate of formation of the colored oxidized product (e.g., quinone-diimine) is monitored by measuring the increase in absorbance at a specific wavelength over time.[7] This provides kinetic data on the degradation process.

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or a buffered aqueous solution). The concentration should be chosen to give a measurable absorbance change (e.g., 10⁻⁴ M).

  • Initiation of Degradation: Transfer the solution to a quartz cuvette. Degradation can be initiated by bubbling air or oxygen through the solution or by adding a chemical oxidant (e.g., a controlled amount of hydrogen peroxide). The experiment should be conducted at a constant, controlled temperature.[7]

  • Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer. Record the full absorbance spectrum (e.g., 200-800 nm) at regular time intervals (e.g., every 5 minutes).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the degradation product. Plot the absorbance at this λmax versus time. The initial slope of this curve is proportional to the initial rate of degradation.

Caption: Workflow for assessing oxidative stability via UV-Vis spectrophotometry.

Part 4: Computational Modeling of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides a powerful avenue for estimating key thermodynamic parameters. Methods like Density Functional Theory (DFT) can be used to calculate the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°).[8][9]

  • Enthalpy of Formation (ΔHf°): This value represents the energy change when the compound is formed from its constituent elements in their standard states. A more negative value indicates greater energetic stability.

  • Gibbs Free Energy of Formation (ΔGf°): This parameter combines enthalpy and entropy and is the ultimate arbiter of thermodynamic stability under standard conditions. A more negative ΔGf° corresponds to a more stable compound.

These computational studies can also be used to model the energies of intermediates and transition states along the oxidation pathway, providing theoretical support for the mechanisms described in Part 1.[8][10]

Conclusion

The thermodynamic stability of this compound is primarily dictated by its susceptibility to oxidative degradation, a characteristic inherent to its p-phenylenediamine core. While thermally stable to moderately high temperatures, its utility, particularly as an antioxidant, is defined by its controlled oxidation. A multi-faceted approach combining theoretical understanding, robust thermal analysis (TGA/DSC), and kinetic studies of oxidation (UV-Vis spectrophotometry) is essential for a complete stability profile. The methodologies outlined in this guide provide a comprehensive framework for researchers and developers to rigorously assess the stability of this compound, enabling its effective and safe application.

References

  • Thomas, T. J., & Johnson, J. D. (1992). Mitochondrial oxidation of p-phenylenediamine derivatives in vitro: structure-activity relationships and correlation with myotoxic activity in vivo. Chemico-biological interactions, 82(2), 165–179. [Link]

  • Vasquez-Cabrera, G. J., et al. (2020). p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. Electrochimica Acta, 354, 136696. [Link]

  • Haverinen, J., & Lukkari, J. (2002). Mechanism and Kinetics of the Photocatalyzed Oxidation of p-Phenylenediamines by Peroxydisulfate in the Presence of Tri-2,2' -bipyridineruthenium(II). The Journal of Physical Chemistry A, 106(21), 5328–5334. [Link]

  • Wikipedia. (2024). p-Phenylenediamine. [Link]

  • Stejskal, J., et al. (2005). Oxidative polymerization of p-phenylenediamine. Russian Journal of General Chemistry, 75, 1304–1311. [Link]

  • Khan, I., et al. (2022). Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. Journal of Chemical and Engineering Data, 67(6), 1438-1451. [Link]

  • Narkhede, N., & Pal, D. (2021). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. ResearchGate. [Link]

  • Khan, I., et al. (2022). Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. Frontiers in Chemistry, 10, 888893. [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-dimethyl-p-phenylenediamine. PubChem Compound Database. [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

  • Poater, A., et al. (2017). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Physical Chemistry Chemical Physics, 19(2), 1288-1297. [Link]

  • Antolovich, M., et al. (2001). Methods for testing antioxidant activity. The Analyst, 126(11), 1839-1847. [Link]

  • McNeill, K., et al. (2023). Aquatic Thermal and Photochemical Reactivity of N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), N-Isopropyl-N′-phenyl-p-phenylenediamine (IPPD), and 6PPD-Quinone (6PPD-Q). Environmental Science & Technology Letters, 10(7), 624-630. [Link]

  • Pisoschi, A. M., et al. (2021). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Foods, 10(6), 1269. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Butylbenzene-1,4-diamine. PubChem Compound Database. [Link]

  • Apak, R., et al. (2016). Analytical Methods Used in Determining Antioxidant Activity: A Review. Journal of AOAC International, 99(2), 313-337. [Link]

  • Ramirez, P. I., et al. (2014). COMPUTATIONAL CHEMISTRY STUDY IN THE THERMODYNAMICS FOR THE REACTION OF CO2 AND A SERIES OF AMINES USING H2O AS A CATALYST. ResearchGate. [Link]

  • Klein, J., et al. (2006). DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants. Journal of Molecular Structure: THEOCHEM, 767(1-3), 167-174. [Link]

  • Ouchemoukh, S., et al. (2012). Recent Advances in Antioxidant Capacity Assays. OMICS: A Journal of Integrative Biology, 16(1-2), 1-9. [Link]

  • Wikipedia. (2023). N,N'-Di-2-butyl-1,4-phenylenediamine. [Link]

  • Mintchem. (n.d.). N,N'-di-sec-butyl-1,4-phenylenediamine. [Link]

Sources

Technical Guide: Solubility Profile and Characterization of 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility characteristics, physicochemical behavior, and determination protocols for 1-N-butyl-1-N-methylbenzene-1,4-diamine (CAS 104178-20-3).

Executive Summary & Physicochemical Framework

This compound (hereafter BM-PPD ) is an unsymmetrical p-phenylenediamine derivative characterized by a lipophilic N-alkyl tail (butyl/methyl) and a hydrophilic primary amine head.

Unlike its symmetrical analogs (e.g., p-phenylenediamine, which is a solid), the introduction of the butyl and methyl groups disrupts crystal lattice packing, rendering the free base of BM-PPD a liquid at standard ambient temperature and pressure (SATP). Consequently, "solubility" for this compound in organic solvents primarily refers to miscibility and phase stability , whereas true solubility curves (solid-liquid equilibrium) are relevant for its acid-salt derivatives (e.g., sulfates, hydrochlorides) or at cryogenic temperatures.

Core Physicochemical Parameters
ParameterValue / CharacteristicImplication for Solubility
Physical State (25°C) Liquid (Viscous oil)Miscible with most moderate-polarity organics.
LogP (Predicted) ~2.57Lipophilic; prefers organic phase over aqueous.
pKa (Predicted) ~6.0 - 6.5 (Aniline N)pH-dependent solubility in aqueous media.
H-Bond Donors 2 (Primary amine -NH₂)Capable of H-bonding with alcohols/water.
Oxidation Potential HighSolutions degrade (darken) rapidly without antioxidants.

Solubility Data & Solvent Compatibility

As a lipophilic liquid amine, BM-PPD exhibits a "Like Dissolves Like" behavior. The following data categorizes its interaction with common organic solvent classes based on dielectric constant (


) and polarity.
A. High Miscibility Solvents (Homogeneous Phase)

These solvents are recommended for synthesis, extraction, and stock solution preparation.

  • Chlorinated Solvents (Dichloromethane, Chloroform):

    • Interaction: Dipole-dipole and dispersion forces.

    • Status: Completely Miscible.

    • Use Case: Ideal for liquid-liquid extraction from basic aqueous layers.

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Interaction: Hydrogen bonding (Alcohol -OH to Amine -N).

    • Status: Completely Miscible.

    • Use Case: Recrystallization of salt derivatives; spectroscopic analysis.

  • Polar Aprotic (DMSO, DMF, Acetonitrile):

    • Interaction: Strong dipole interactions.

    • Status: Miscible.

    • Use Case: High-temperature coupling reactions.

B. Limited Miscibility / Phase Separation Risks
  • Water:

    • Status: Sparingly soluble (Free Base).

    • Mechanism: The hydrophobic butyl/methyl groups override the polar amine head.

    • Note: Solubility increases drastically at pH < 4 due to protonation (formation of ammonium cation).

  • Aliphatic Hydrocarbons (Hexane, Heptane):

    • Status: Partially miscible to miscible (Temperature dependent).

    • Risk: Phase separation may occur at low temperatures (

      
      C) due to the polarity of the primary amine group.
      

Experimental Protocol: The Self-Validating Solubility System

To determine precise solubility limits (for salts) or miscibility gaps (for the liquid base), researchers must employ a Self-Validating Isothermal Saturation Method . This protocol minimizes oxidation artifacts—a critical failure point for phenylenediamines.

Phase 1: Experimental Setup (Inert Atmosphere)
  • Objective: Create a saturated equilibrium without oxidative degradation.

  • Equipment: Jacketed equilibrium cell, magnetic stirrer, N₂ purge line.

  • Validation Step: The solution color must remain stable (pale yellow/brown) and not turn black (indicative of quinone-diimine formation).

Phase 2: Workflow Diagram (DOT)

SolubilityProtocol Start Start: Solvent Preparation Degas Degas Solvent (N2 Sparging) Start->Degas Mix Add BM-PPD (Excess) Degas->Mix Equilibrate Isothermal Equilibrium (T ± 0.05 K, 24-48h) Mix->Equilibrate Sample Sampling via Syringe Filter (0.22 µm PTFE) Equilibrate->Sample Dilute Gravimetric Dilution Sample->Dilute Analyze HPLC-DAD Analysis (Quantitation) Dilute->Analyze Validate Check Mass Balance & Degradation Peaks Analyze->Validate Validate->Equilibrate If unstable/drift

Figure 1: Workflow for the determination of solubility/miscibility limits under inert conditions.

Phase 3: Analytical Quantitation (HPLC Method)

Do not rely on gravimetric analysis alone due to the oil's volatility and oxidation weight gain.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (buffered to pH 7.5 with Ammonium Acetate to ensure neutral species).

  • Detection: UV at 254 nm (aromatic ring) and 290 nm.

  • Calculation:

    
     (mole fraction) is calculated from the mass concentration determined by the external standard curve.
    

Thermodynamic Modeling

For the salt forms of BM-PPD (e.g., BM-PPD Sulfate) or miscibility gap analysis, the experimental data should be correlated using the Modified Apelblat Equation . This model is superior for non-ideal solutions of polar aromatics.

The Modified Apelblat Model


Where:

  • 
    : Mole fraction solubility of BM-PPD.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from regression analysis.
    

Causality:

  • Parameter A & C: Reflect the non-ideal entropy of mixing and structural variation in the solvent.

  • Parameter B: Directly relates to the enthalpy of solution. A negative B value implies an endothermic dissolution process (solubility increases with T).

Thermodynamic Parameters Calculation

To validate the physical meaning of the solubility data, calculate the dissolution enthalpy (


) using the van't Hoff analysis:


  • Interpretation: If

    
    , the process is endothermic (entropy driven). For BM-PPD in alcohols, this is the expected behavior due to the breaking of solvent-solvent H-bonds.
    

References

  • Fluorochem. (2024). Product Specification: this compound (CAS 104178-20-3).[2] Retrieved from

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from

  • Wang, J., et al. (2018). Thermodynamic Analysis of the Solubility of p-Phenylenediamine Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (Cited for methodology of diamine solubility).[1][3][4] Retrieved from

  • PubChem. (2024). Compound Summary: N-substituted-p-phenylenediamines. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Aromatic Amines and Diamines. Retrieved from

Sources

Reactivity of 1-N-butyl-1-N-methylbenzene-1,4-diamine with free radicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Reactivity of N-Alkyl,N'-Alkyl-p-Phenylenediamines with Free Radicals: A Case Study of 1-N-butyl-1-N-methylbenzene-1,4-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of N,N'-dialkyl-substituted p-phenylenediamines with free radicals, with a specific focus on the predicted behavior of this compound. While direct extensive research on this specific molecule is not widely published, this guide synthesizes data from closely related analogues to build a robust model of its reactivity profile. We will delve into the mechanistic pathways of radical scavenging, the influence of substituent effects on reaction kinetics, and the advanced analytical techniques essential for characterizing these transient interactions. This document is intended for researchers, chemists, and professionals in drug development and materials science who are interested in the antioxidant and radical-scavenging properties of this class of compounds.

Introduction: The Chemical Landscape of Substituted p-Phenylenediamines

N,N'-disubstituted p-phenylenediamines are a class of aromatic amines that have found widespread application as antioxidants in rubber and polymer manufacturing, and are also of interest in the development of novel therapeutics due to their potent radical-scavenging abilities. Their efficacy is rooted in the facile donation of a hydrogen atom from one of the amine groups to a free radical, a process that is highly favorable due to the formation of a resonance-stabilized radical cation.

The subject of this guide, this compound, is a member of this family. Its structure, featuring both a small methyl group and a more sterically demanding butyl group, presents an interesting case for studying the interplay of electronic and steric effects on its reactivity.

Core Reactivity: The Mechanism of Radical Scavenging

The primary mechanism by which N,N'-dialkyl-p-phenylenediamines neutralize free radicals is through a process of hydrogen atom transfer (HAT). The reaction can be generalized as follows:

R• + Ar-(NHR')₂ → RH + Ar-(NHR')(NR'•)

where R• is a free radical and Ar-(NHR')₂ represents the p-phenylenediamine. The resulting aminyl radical is significantly stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring and the second nitrogen atom.

This initial reaction is often followed by a second hydrogen atom transfer from another molecule of the p-phenylenediamine or by self-reaction of the aminyl radicals. The exact subsequent pathways can be complex and are dependent on the specific radical, the solvent, and the concentration of the reactants.

The Role of the Substituents

The nature of the alkyl substituents on the nitrogen atoms plays a crucial role in modulating the reactivity of the p-phenylenediamine.

  • Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms and the aromatic ring. This inductive effect enhances the ability of the molecule to donate a hydrogen atom and stabilizes the resulting radical cation.

  • Steric Effects: The size of the alkyl groups can influence the accessibility of the N-H bond to the incoming free radical. While larger alkyl groups might be expected to hinder the reaction, they can also prevent unwanted side reactions and dimerization of the resulting aminyl radicals, potentially increasing the overall efficiency of the antioxidant.

For this compound, the presence of the electron-donating butyl and methyl groups is expected to make it a potent radical scavenger. The asymmetry in substitution may also lead to regioselectivity in its reactions.

Experimental Characterization of Reactivity

A multi-faceted approach is required to fully characterize the reactivity of p-phenylenediamines with free radicals. The following experimental techniques are commonly employed:

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is an indispensable tool for the direct detection and characterization of radical species. In the context of our topic, it can be used to:

  • Identify the structure of the aminyl radical formed after hydrogen atom donation.

  • Study the kinetics of the radical scavenging reaction by monitoring the decay of a stable free radical (e.g., DPPH or galvinoxyl) in the presence of the p-phenylenediamine.

  • Investigate the influence of solvent and temperature on the reaction rate.

Experimental Protocol: EPR Spin Trapping

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., degassed toluene or acetonitrile).

    • Prepare a solution of a stable free radical, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), in the same solvent. .

  • EPR Measurement:

    • Record the EPR spectrum of the DPPH solution alone.

    • Mix the p-phenylenediamine solution with the DPPH solution in a quartz EPR tube.

    • Immediately place the tube in the EPR spectrometer and record spectra at timed intervals. .

  • Data Analysis:

    • Monitor the decrease in the intensity of the DPPH signal over time.

    • Fit the decay curve to an appropriate kinetic model to determine the rate constant of the reaction.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It provides valuable information about the ease of oxidation of the p-phenylenediamine, which is directly related to its ability to donate an electron or a hydrogen atom.

Experimental Protocol: Cyclic Voltammetry

  • Electrolyte Solution: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in an appropriate solvent (e.g., acetonitrile).

  • Analyte Solution: Dissolve a known concentration of this compound in the electrolyte solution.

  • Electrochemical Cell: Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential between a suitable range (e.g., -0.5 V to 1.5 V) and record the resulting current.

  • Data Analysis: Determine the oxidation potential of the p-phenylenediamine from the resulting voltammogram. A lower oxidation potential indicates a greater ease of oxidation and likely higher antioxidant activity.

Predicted Reactivity Profile of this compound

Based on the principles outlined above and data from related compounds, we can predict the following reactivity profile for this compound:

Property Predicted Characteristic Rationale
Radical Scavenging Activity HighPresence of two electron-donating alkyl groups and the p-phenylenediamine core.
Reaction Mechanism Primarily Hydrogen Atom Transfer (HAT)Characteristic of this class of compounds.
Oxidation Potential LowElectron-rich nature of the molecule facilitates oxidation.
Steric Hindrance ModerateThe butyl group may introduce some steric hindrance, potentially influencing selectivity.

Visualizing the Reaction Pathway

The following diagram illustrates the proposed initial step in the radical scavenging process by this compound.

G cluster_reactants Reactants cluster_products Products PPD This compound PPD_Radical Resonance-Stabilized Aminyl Radical PPD->PPD_Radical H• Transfer Radical Free Radical (R•) Neutral_Product Neutralized Radical (RH) Radical->Neutral_Product H• Abstraction

Caption: Proposed mechanism of free radical scavenging.

Conclusion and Future Directions

This compound is predicted to be a highly effective free radical scavenger, a property conferred by its inherent molecular structure. The combination of electronic effects from the alkyl substituents and the resonance stabilization of the resulting aminyl radical makes it a prime candidate for applications requiring antioxidant capabilities.

Further research should focus on detailed kinetic studies to quantify its reaction rates with various free radicals. Additionally, computational modeling, such as Density Functional Theory (DFT) calculations, would provide valuable insights into the bond dissociation energies and the electronic structure of the transient radical species, further elucidating its reactivity. The potential for this molecule in drug development, particularly in mitigating oxidative stress-related pathologies, warrants thorough investigation.

References

Due to the limited direct literature on this compound, the references provided are for the general class of N,N'-disubstituted p-phenylenediamines and the techniques used to study them. These sources provide the foundational knowledge upon which the predictions in this guide are based.

  • Title: Antioxidant Properties of N,N'-Disubstituted p-Phenylenediamine and its Derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: Electron Paramagnetic Resonance Spectroscopy: A Versatile Tool for Studying Free Radicals Source: Chemical Reviews URL: [Link]

  • Title: Cyclic Voltammetry as a Tool to Evaluate Antioxidant Activity Source: Electroanalysis URL: [Link]

  • Title: The Chemistry of Antioxidants Source: Royal Society of Chemistry URL: [Link]

Methodological & Application

Application Note: High-Stability HPLC Analysis of 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 1-N-butyl-1-N-methylbenzene-1,4-diamine (CAS: 104178-20-3). This molecule, a substituted p-phenylenediamine (PPD), presents two distinct analytical challenges: rapid oxidative degradation (forming "Wurster salts" and quinonediimines) and severe peak tailing due to interaction with residual silanols on silica columns.

This guide moves beyond standard generic screening. We propose a High-pH Reverse Phase (RP) strategy utilizing hybrid-particle column technology to suppress amine ionization, ensuring sharp peak shapes and high retention. Furthermore, a strict Antioxidant-Shielded Sample Preparation protocol is defined to ensure solution stability.

Analyte Profile & Physicochemical Challenges

Understanding the molecule is the prerequisite for method design.

PropertyDescriptionImpact on Chromatography
Structure Asymmetric PPD. Tertiary amine at C1; Primary amine at C4.Dual basic centers. The primary amine is polar; the butyl chain adds hydrophobicity.
Basicity (pKa) Est. pKa₁ ~6.0 (Tertiary), pKa₂ ~3.0 (Primary).At neutral pH (7.0), the molecule is partially ionized. At acidic pH (<3), it is dicationic.
LogP ~2.5 - 2.8Moderately lipophilic. Retains well on C18 if neutral.
Stability Critical Risk: High oxidation potential.Solutions turn pink/brown within minutes in air without protection.
The "Why" Behind the Method Strategy

1. The pH Dilemma: Standard low-pH methods (0.1% Formic Acid) protonate both nitrogens. While this increases solubility, the resulting dication interacts strongly with free silanols on the column stationary phase, causing peak tailing.

  • Solution: We utilize a High pH (pH 10.0) mobile phase. At this pH, the molecule is neutral (un-ionized). This eliminates cation-exchange interactions with silanols and significantly increases hydrophobicity, leading to sharper peaks and better retention.

2. The Oxidation Trap: PPD derivatives oxidize to quinones rapidly. Standard autosampler stability is often <1 hour.

  • Solution: We incorporate Ascorbic Acid into the sample diluent as a sacrificial antioxidant.

Method Development Logic Flow

The following decision tree illustrates the scientific rationale used to select the final protocol conditions.

MethodLogic Start Analyte: Basic PPD Derivative Stability Challenge: Oxidative Instability Start->Stability Tailing Challenge: Peak Tailing (Silanols) Start->Tailing Sol_Stability Add 0.1% Ascorbic Acid to Diluent Stability->Sol_Stability PH_Choice Select Mobile Phase pH Tailing->PH_Choice Result Final Method: High pH + Antioxidant Sol_Stability->Result Low_PH Low pH (pH 2-3) (Protonated) PH_Choice->Low_PH High_PH High pH (pH 10) (Neutral) PH_Choice->High_PH Column_Low Req. Charged Surface (e.g., CSH C18) Low_PH->Column_Low Column_High Req. Hybrid Particle (e.g., XBridge/Gemini) High_PH->Column_High Column_High->Result

Caption: Logical pathway selecting High pH chromatography and antioxidant stabilization to overcome analyte specific challenges.

Detailed Experimental Protocols

Reagents and Materials[1][2][3]
  • Reference Standard: this compound (Purity >98%).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide (NH₄OH).

  • Stabilizer: L-Ascorbic Acid (Reagent Grade).

Sample Preparation (Critical Step)

Warning: Do not use pure acetonitrile as a diluent without antioxidant; oxidation will occur immediately.

1. Preparation of Diluent (Stabilized):

  • Dissolve 1.0 g of L-Ascorbic Acid in 1000 mL of 50:50 Water:Acetonitrile.

  • Mix well. This solution (0.1% Ascorbic Acid) is the Standard Diluent .

2. Standard Preparation:

  • Weigh 10 mg of analyte into a 10 mL amber volumetric flask.

  • Dissolve and dilute to volume with Standard Diluent . (Conc: 1000 µg/mL).

  • Prepare working standards by serial dilution using the same Standard Diluent.

Chromatographic Conditions[4][5][6]
ParameterSettingRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Agilent Poroshell HPH-C18 Must be silica-hybrid or chemically modified to withstand pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OHHigh pH ensures the amine is neutral (un-protonated).
Mobile Phase B AcetonitrileStrong organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Vol 5 - 10 µLAdjust based on sensitivity needs.
Detection UV at 254 nm (Primary) and 290 nm (Secondary)254 nm is standard for the benzene ring; 290 nm may offer selectivity.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
1.0955Start Elution
10.01090Gradient Ramp
12.01090Wash
12.1955Re-equilibration
16.0955End of Run

Method Validation Parameters (ICH Q2 Aligned)

To ensure this method is "Trustworthy" and "Self-Validating," the following criteria must be met during execution.

System Suitability

Run 5 replicate injections of a standard (e.g., 50 µg/mL).

  • Tailing Factor (Tf): Must be < 1.5 . (If > 1.5, check pH or column age).

  • RSD of Area: < 2.0%.[2]

  • Theoretical Plates (N): > 5000.

Linearity & Range[8][9]
  • Range: 1.0 µg/mL to 100 µg/mL.

  • Criterion: R² > 0.999.[3]

  • Procedure: Prepare 5 concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL) in the Stabilized Diluent.

Specificity (For Impurity Profiling)

If analyzing this molecule as an impurity in a drug substance:

  • Inject the "Matrix Blank" (Diluent).

  • Inject the Drug Substance (spiked and unspiked).

  • Ensure the PPD derivative peak is resolution-separated (Rs > 2.0) from the main drug peak.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Sample solution turns pink/brown Oxidation of the amine.STOP. Remake samples using fresh Diluent containing 0.1% Ascorbic Acid. Protect from light.
Broad, tailing peak Silanol interaction or Column pH damage.1. Confirm pH is 10.0.2. Ensure column is "High pH Stable" (Hybrid particle). Standard silica dissolves at pH 10.
Retention time shifting earlier Loss of stationary phase (Column death).High pH can strip ligands from non-hybrid columns. Replace with XBridge/Gemini NX/Poroshell HPH.
Ghost peaks Carryover or Degradation.PPDs stick to injector seals. Add a needle wash step (50:50 MeOH:Water + 0.1% Formic Acid).

Sample Workflow Diagram

Workflow Step1 Weigh Standard (10 mg) Step3 Dissolve & Dilute (Amber Glassware) Step1->Step3 Step2 Prepare Diluent (50:50 ACN:H2O + 0.1% Ascorbic Acid) Step2->Step3 Add Stabilizer Step4 Filter (0.2 µm PTFE) Step3->Step4 Step5 HPLC Injection (pH 10 Mobile Phase) Step4->Step5

Caption: Step-by-step sample preparation workflow emphasizing antioxidant addition and light protection.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][4] 2023.[5]

  • PubChem. N1-butyl-N1-methylbenzene-1,4-diamine (Compound Summary). National Library of Medicine.

  • Waters Corporation. High pH Reverse Phase Chromatography: A Powerful Tool for Method Development. Application Note.

  • Agilent Technologies. Analysis of Primary Aromatic Amines using Poroshell HPH-C18. Application Note.

  • Vogel, M., et al. "Stability and degradation of p-phenylenediamine derivatives in aqueous solution." Journal of Chromatography A, 2018. (General reference on PPD instability).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Storage Stability of 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-N-butyl-1-N-methylbenzene-1,4-diamine (CAS 104178-20-3). The inherent reactivity of this substituted p-phenylenediamine (PPD) derivative makes it susceptible to degradation, often manifesting as discoloration and impurity formation. This document addresses common stability issues through a series of troubleshooting questions and detailed protocols, grounded in the principles of organic chemistry and reaction kinetics.

Section 1: Understanding the Root Cause of Instability

Q: Why is my sample of this compound turning dark (e.g., brown or purple) over time?

A: The discoloration of this compound is primarily due to atmospheric oxidation . Aromatic amines, particularly electron-rich p-phenylenediamines, are highly susceptible to oxidation when exposed to air (oxygen)[1][2]. This process is often accelerated by exposure to light (photodegradation) and elevated temperatures[2][3].

The Mechanism of Discoloration:

The degradation process is a multi-step reaction that transforms the colorless or light-colored amine into highly colored, conjugated molecules.

  • Initial Oxidation: The tertiary amine nitrogen atom loses an electron to an oxidizing agent (like O₂) to form a radical cation.

  • Radical Propagation: This initiates a chain reaction, leading to the formation of various intermediates.

  • Formation of Quinone-diimines: The ultimate products are often complex, conjugated quinone-diimine structures[4][5]. These molecules possess extensive chromophores that absorb visible light, resulting in the characteristic dark coloration of the degraded sample. The formation of these byproducts is a known degradation pathway for PPD derivatives used in various industrial applications[6].

Below is a simplified representation of the oxidative pathway.

G Simplified Oxidative Degradation Pathway cluster_main Amine 1-N-butyl-1-N-methyl- benzene-1,4-diamine (Colorless) Radical Radical Cation Intermediate Amine->Radical  Oxidation (O₂, Light, Heat) Quinone Conjugated Quinone-diimine (Highly Colored Product) Radical->Quinone  Further Oxidation &  Rearrangement

Figure 1. Oxidative pathway of p-phenylenediamine derivatives.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides direct answers and actionable solutions to problems frequently encountered during the handling and storage of this compound.

Q: My neat sample darkened almost immediately after I opened the bottle for the first time. What caused this, and how can I prevent it?

A: This rapid degradation is a classic sign of acute exposure to atmospheric oxygen. The headspace in the original manufacturer's bottle, even if purged with inert gas, is immediately compromised upon opening.

  • Causality: The high concentration of oxygen in the air (~21%) provides a potent driving force for the oxidation of the amine. The larger the headspace (i.e., the more product you use), the more oxygen is available to degrade the remaining material.

  • Preventative Workflow:

    • Procure Smaller Quantities: If possible, purchase quantities that you expect to use within a short timeframe.

    • Inert Atmosphere Aliquoting: Upon receiving a new bottle, immediately aliquot the material into smaller, single-use vials inside a glovebox or under a steady stream of an inert gas (Argon or Nitrogen).

    • Proper Vial Selection: Use amber glass vials with PTFE-lined screw caps. Amber glass protects the compound from light, and PTFE liners provide a superior seal against air and moisture compared to other materials.

    • Storage: Store these aliquots at the recommended low temperature, typically 2-8°C or -20°C for long-term storage[7].

Q: I need to prepare and store a stock solution. What is the best solvent, and what precautions should I take?

A: The choice of solvent is critical, as it can either mitigate or accelerate degradation.

  • Causality: Solvents can contain dissolved oxygen, which will readily degrade the amine. Furthermore, the pH of the solution can dramatically affect stability. The lone pair of electrons on the nitrogen atom is the site of initial oxidation; protonating this nitrogen to form an ammonium salt makes it significantly less susceptible to oxidation[3][8].

  • Recommendations:

    • Solvent Selection: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dioxane are generally preferred. If an alcohol like ethanol or methanol must be used, ensure it is of high purity and de-gassed.

    • De-gas Your Solvent: Before preparing the solution, thoroughly de-gas the solvent by sparging with argon or nitrogen for 15-20 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.

    • pH Adjustment (for aqueous or protic solutions): For applications where it is permissible, adjusting the pH to acidic conditions can enhance stability[3]. Aromatic amines are significantly more stable at a lower pH because the amine groups are protonated[9][10]. A small amount of a weak acid like acetic acid or a buffer system can be used. However, this will change the chemical nature of the compound in solution (to its conjugate acid) and must be compatible with your downstream application.

    • Storage: Store the solution under an inert atmosphere in an amber vial at low temperature.

State Temperature Atmosphere Light Protection Key Considerations
Neat Liquid Long-term: -20°CShort-term: 2-8°CInert Gas (Argon or Nitrogen) Headspace[11]Amber Glass VialAliquot upon receipt to minimize repeated air exposure.
Solution (Aprotic) Long-term: -20°CShort-term: 2-8°CPrepared with De-gassed Solvent; Inert HeadspaceAmber Glass VialEnsure solvent is anhydrous and peroxide-free (especially for THF).
Solution (Protic/Aqueous) Long-term: -20°CShort-term: 2-8°CPrepared with De-gassed Solvent; Inert HeadspaceAmber Glass VialStability is generally lower. Consider pH adjustment to < 5 if application allows[3].
Table 1. Recommended Storage Conditions for this compound.
Q: My compound has already discolored. Is it still usable?

A: Usability depends entirely on the requirements of your experiment.

  • Causality: The dark color indicates the presence of oxidation products, which are impurities. For sensitive applications like drug development or quantitative assays, these impurities can cause significant interference, altered biological activity, or failed reactions.

  • Recommendations:

    • Quantify Purity: Before use, you MUST determine the purity of the discolored material. The HPLC protocol described in the next section is the standard method for this.

    • Purification: If the purity is unacceptably low, the compound can be re-purified. Vacuum distillation is often suitable for liquid amines. Chromatographic purification (e.g., flash column chromatography) is another option.

    • Consider Discarding: For critical applications, it is often more time and cost-effective to discard the degraded material and use a fresh, properly handled aliquot. The risk of unknown impurities compromising your results is high.

Section 3: Protocol for Quantifying Stability

To rigorously assess the stability of your compound under different conditions or to qualify a discolored batch, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector is the preferred technique[12].

Q: How can I set up an experiment to quantify the degradation of my sample and test new storage conditions?

A: A forced degradation study using HPLC is the standard approach. This involves intentionally exposing the compound to stress conditions and monitoring its purity over time.

G Experimental Workflow for HPLC-Based Stability Study cluster_workflow cluster_stress 3. Apply Stress Conditions prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot 2. Aliquot into Vials for Each Condition prep->aliquot c1 Control (Dark, -20°C, N₂) c2 Air Exposure (Open Vial, RT) c3 Heat (Dark, 60°C, N₂) c4 Light (Clear Vial, RT, UV Lamp) cluster_stress cluster_stress aliquot->cluster_stress sample 4. Sample at Time Points (e.g., 0, 24, 48, 72 hours) hplc 5. HPLC-PDA Analysis sample->hplc data 6. Analyze Data (% Purity vs. Time, Identify Degradants) hplc->data cluster_stress->sample

Figure 2. Workflow for a forced degradation and stability study.
Experimental Protocol: HPLC-PDA Stability Assessment
  • Stock Solution Preparation:

    • Accurately prepare a 1 mg/mL stock solution of this compound in HPLC-grade, de-gassed acetonitrile. Work quickly to minimize air exposure.

  • Sample Aliquoting:

    • Dispense this stock solution into separate amber and clear HPLC vials corresponding to each stress condition to be tested (e.g., control, air, heat, light).

    • For inert atmosphere conditions, purge the headspace of the vial with argon or nitrogen before capping.

  • Application of Stress Conditions:

    • Control: Store in an amber vial at -20°C with an inert headspace.

    • Air Exposure: Store in a loosely capped clear vial on the benchtop.

    • Thermal Stress: Store in a tightly capped amber vial in an oven at 60°C.

    • Photolytic Stress: Store in a clear vial at room temperature under a UV lamp or near a window.

  • Time Point Sampling:

    • At designated time points (e.g., T=0, 4, 8, 24, 48 hours), take one vial from each condition for analysis.

  • HPLC-PDA Analysis:

    • Analyze each sample using a validated, stability-indicating HPLC method. An example method is provided in Table 2. The PDA detector is crucial as it allows you to monitor peak purity and obtain UV spectra of new impurity peaks.

Parameter Condition
Column C18 Reverse-Phase, 2.1 x 150 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold 3 min, return to 10% B
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol. 2 µL
Detection PDA Detector, monitor 240-400 nm, extract chromatogram at ~254 nm
Table 2. Example HPLC-PDA Method for Stability Analysis[12].
  • Data Analysis:

    • Calculate the percent purity of the main peak at each time point using the area percent method.

    • Plot % Purity vs. Time for each condition to determine the degradation rate.

    • Examine the chromatograms for the appearance of new peaks, which represent degradation products. Use the PDA spectra to help characterize them.

References

  • Vertex AI Search. (2026, January 30). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Kabir, A., et al. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. Available at: [Link]

  • American Chemical Society. (2024, December 17). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology.
  • Performance Additives. Aromatic Amines Antioxidants. Available at: [Link]

  • Zachara, J. M., et al. (2001, August 15). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Geochimica et Cosmochimica Acta.
  • Google Patents. US2653171A - Stabilized aromatic amines.
  • Google Patents. US3154583A - Stabilization of aromatic amines.
  • Eke, Z., et al. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • AIDIC. Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions.
  • European Publication Server. (1999, December 8). A stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored a.
  • ResearchGate. (2025, November 4).
  • American Chemical Society. (2025, April 8).
  • University of Calgary. Chapter 22 Notes - Amines. Available at: [Link]

  • Kamal, M. S., et al. (2025, January 28). Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. PMC.
  • MDPI. (2024, March 31).
  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
  • ResearchGate.
  • BenchChem. (2025).
  • Fisher Scientific. (2010, May 13).
  • ResearchGate. (2025, August 6). Phenols and aromatic amines as thermal stabilizers in polyolefin processing.
  • American Chemical Society. (2021, April 8). Stability of Structurally Varied Aqueous Amines for CO2 Capture.
  • MDPI. (2023, February 25).
  • ResearchGate. (2025, August 5).
  • PMC.
  • SIELC. Separation of N-Butylbenzene-1,4-diamine on Newcrom R1 HPLC column. Available at: [Link]

  • Sundarban Mahavidyalaya.
  • YPCRC.
  • Molgroup.
  • OSTI.gov. An Improved Analytical Method For the Separation and Quantification of Stabilizers and Stabilizer Degradation Products Extracte. Available at: [Link]

  • Linköping University. (2022, September 2). Making stable molecules reactive with light.
  • NILU. (2010, March 11).
  • ATSDR. Chapter 6: Analytical Methods for 4,4'-Methylenedianiline.
  • Carl ROTH.
  • NCBI Bookshelf. Chapter 7: Analytical Methods for Benzene.
  • Wageningen University & Research. (2021, April 30).

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Troubleshooting low yield in 1-N-butyl-1-N-methylbenzene-1,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-N-butyl-1-N-methylbenzene-1,4-diamine (also known as 4-amino-N-butyl-N-methylaniline) is notoriously deceptive.[1] While the chemistry appears straightforward on paper, the practical execution is plagued by two primary failure modes: incomplete nucleophilic substitution in the first step and rapid oxidative degradation (Wurster’s salt formation) in the final step.

This guide treats the synthesis as a two-stage process:

  • The SNAr Precursor Stage: Formation of 4-nitro-N-butyl-N-methylaniline.[1]

  • The Reduction & Isolation Stage: Hydrogenation to the diamine and stabilization.

Part 1: Diagnostic Logic Map

Before altering your protocol, identify where the yield loss is occurring using this visual logic flow.

TroubleshootingMap Start Start: Yield Diagnosis Step1 Step 1: Nitro-Precursor (Orange/Yellow Solid/Oil) Start->Step1 Step2 Step 2: Reduction (Colorless to Pale Brown) Step1->Step2 Clean conversion Issue1 Issue: Low Conversion Starting material remains Step1->Issue1 TLC shows SM Issue2 Issue: Black Tar/Gunk Thermal decomposition Step1->Issue2 Darkening Issue3 Issue: Purple/Red Product Rapid Oxidation Step2->Issue3 Turns purple on filter Sol1 Fix: Switch Leaving Group (Cl → F) or Polar Solvent Issue1->Sol1 Sol2 Fix: Lower Temp, Argon Sparge Issue2->Sol2 Sol3 Fix: Acid Salt Trap (Do NOT isolate free base) Issue3->Sol3

Figure 1: Decision tree for identifying the root cause of yield loss based on visual and TLC cues.

Part 2: The Precursor Stage (SNAr Protocol)

Objective: Synthesize 4-nitro-N-butyl-N-methylaniline. Common Pitfall: Using 4-chloronitrobenzene with weak nucleophiles or non-polar solvents leads to stalled reactions (20-40% yield).[1]

The Technical Fix: Leaving Group & Solvent Engineering

The reaction is a Nucleophilic Aromatic Substitution (SNAr).[2][3][4][5] The rate-determining step is the addition of the amine to the aromatic ring to form the Meisenheimer complex.

VariableStandard Protocol (Low Yield)Optimized Protocol (High Yield)Mechanism
Substrate 1-Chloro-4-nitrobenzene1-Fluoro-4-nitrobenzene Fluorine is highly electronegative, stabilizing the Meisenheimer intermediate, accelerating the reaction by ~100x [1].[1]
Solvent Toluene or EthanolDMSO or DMF Polar aprotic solvents stabilize the charged transition state.
Base TriethylamineK₂CO₃ (anhydrous) Inorganic bases in DMSO prevent ammonium salt precipitation from stalling the kinetics.
Optimized Protocol 1 (SNAr)
  • Dissolve 1.0 eq of 1-fluoro-4-nitrobenzene in DMSO (0.5 M concentration).

  • Add 1.5 eq of K₂CO₃ (finely ground).

  • Add 1.1 eq of N-methylbutylamine.

  • Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product should be a bright yellow/orange spot; starting material (UV active only) should disappear.

  • Workup: Pour into ice water. The product will precipitate (if solid) or oil out. Extract with EtOAc, wash with water (3x) to remove DMSO.

Part 3: The Reduction & Isolation (The "Red Death")

Objective: Reduce the nitro group to the amine without oxidation. Critical Failure: The free base of this compound is an antioxidant.[1] If you expose the free base to air during filtration, it oxidizes to a radical cation (Wurster's Blue/Red) and then to a quinone diimine, resulting in a black tar and <30% yield.

The Technical Fix: The "Acid Trap" Strategy

Never isolate the free base. Convert it immediately to the Dihydrochloride (2HCl) or Sulfate (H₂SO₄) salt, which are air-stable [2].[1]

SynthesisFlow Nitro Nitro Precursor (Stable) Amine Free Amine (UNSTABLE) O2 Sensitive Nitro->Amine Reduction H2 H2 / Pd/C H2->Amine Salt Diamine 2HCl Salt (STABLE) Amine->Salt HCl/MeOH (Anaerobic) Black Tar Black Tar Amine->Black Tar Air Exposure

Figure 2: The stabilization pathway.[1] The red dashed line represents the common failure mode.

Optimized Protocol 2 (Hydrogenation & Salting Out)
  • Reactor: Use a pressure vessel (Parr shaker) or balloon (if scale <1g).

  • Solvent: Methanol (degassed with Nitrogen for 15 mins).

  • Catalyst: 10 wt% Pd/C (wet support is safer).

  • Reaction: Purge with N₂ (3x), then H₂. Shake/stir at 30-40 psi for 4 hours.

    • Checkpoint: The yellow color of the nitro compound must disappear completely. The solution should be clear or very pale pink.

  • Filtration (CRITICAL):

    • Set up a Celite pad.

    • Do not let the filter cake run dry. Keep it wet with MeOH.

    • Filter rapidly under a blanket of Nitrogen or Argon if possible.

  • Isolation (The Trap):

    • Immediately drip the filtrate into a receiving flask containing 4M HCl in Dioxane or concentrated HCl (excess).

    • The this compound dihydrochloride salt will precipitate as a white/off-white solid.[1]

    • Filter the salt and wash with cold ether. This salt is stable on the shelf.

Part 4: Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned deep purple during the SNAr step. What happened? A: This indicates the formation of a Meisenheimer complex that is decomposing or oxidizing side-products. If you are using DMSO and high heat (>100°C), DMSO can act as an oxidant. Fix: Lower the temperature to 80°C and ensure your atmosphere is inert (N₂).

Q2: Can I use 4-chloronitrobenzene instead of the fluoro- analog to save money? A: Yes, but you must increase the temperature to 120°C and use DMSO. However, at this temperature, you risk thermal decomposition and "tarring." If yield is paramount, the Fluoro- substrate is worth the cost difference due to the cleaner profile [1].

Q3: The final product is an oil that won't crystallize. How do I purify it? A: The free base is almost certainly an oil. Do not attempt column chromatography on the free base ; it will oxidize on the silica gel (turning the column purple). Always isolate as the HCl or Oxalate salt. If you must have the free base, generate it immediately before use by neutralizing the salt with degassed NaHCO₃ solution [3].

Q4: I suspect catalyst poisoning during hydrogenation. The reaction stops at 50%. A: The aliphatic amine (butyl/methyl) can coordinate to Palladium.

  • Fix 1: Add 1 equivalent of Acetic Acid to the hydrogenation mixture. This protonates the amine, preventing it from binding strongly to the catalyst surface.

  • Fix 2: Switch to Raney Nickel (requires higher pressure, ~50-100 psi) which is less sensitive to amine poisoning.[1]

References

  • Nucleophilic Aromatic Substitution Mechanisms. Master Organic Chemistry. Explains the reactivity order (F >> Cl) in SNAr reactions stabilized by electron-withdrawing groups.

  • Stability of N,N-dialkyl-p-phenylenediamine salts. European Commission SCCS Opinion. Documents the stability of the dihydrochloride salt forms versus the unstable free base. [1]

  • Synthesis of N-alkyl-N-methylanilines. PrepChem. General methodologies for synthesizing N-alkylated aniline derivatives and handling their oxidation sensitivity.

Sources

Technical Support Center: Purification of Crude 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of crude 1-N-butyl-1-N-methylbenzene-1,4-diamine. This document offers practical, field-proven insights and detailed methodologies to address common challenges encountered during the purification of this and structurally similar aromatic amines.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Product appears as a dark oil or solid, or develops color upon standing. Oxidation of the aromatic diamine. p-Phenylenediamines are highly susceptible to air oxidation, forming colored quinone-diimine species.[1][2]1. Work under an inert atmosphere: Perform purification steps under nitrogen or argon to minimize exposure to oxygen.[3][4]2. Use deoxygenated solvents: Sparge solvents with an inert gas before use.3. Add an antioxidant: A small amount of a reducing agent like sodium dithionite or ascorbic acid can be added during workup or storage.4. Charcoal treatment: Recrystallization with activated charcoal can help remove colored impurities.
Multiple spots on TLC, even after initial purification. - Incomplete reaction: Presence of starting materials (e.g., p-phenylenediamine, N-butyl-p-phenylenediamine).- Over-alkylation: Formation of a tertiary amine by further alkylation.- Side reactions: Formation of other byproducts depending on the synthetic route.1. Optimize reaction conditions: Ensure complete conversion of starting materials by adjusting stoichiometry, reaction time, or temperature.2. Column Chromatography: This is the most effective method for separating closely related amines. See the detailed protocol below.3. Selective Precipitation: Convert the desired secondary amine into a salt (e.g., hydrochloride) which may have different solubility properties than the impurities, allowing for selective precipitation.[5]
Poor separation during silica gel column chromatography (streaking or co-elution). Strong interaction between the basic amine and the acidic silanol groups of the silica gel.[6] This leads to tailing and poor resolution.1. Use Amine-Functionalized Silica: This stationary phase has a basic character, which minimizes the strong acid-base interactions and improves peak shape.[6]2. Add a Basic Modifier to the Mobile Phase: Incorporate a small amount of a competing amine, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This neutralizes the acidic sites on the silica gel.[7]
Product oils out during recrystallization. - The boiling point of the solvent is higher than the melting point of the product.- High concentration of impurities depressing the melting point.1. Select a lower-boiling point solvent. 2. Attempt trituration: Stir the oil with a non-polar solvent in which the product is insoluble (e.g., cold hexanes) to induce crystallization.3. Perform a preliminary purification: A quick filtration through a plug of silica or alumina can remove some impurities prior to recrystallization.
Low recovery after purification. - Product loss during multiple extraction or filtration steps.- Irreversible adsorption onto the stationary phase during chromatography.- Decomposition of the product due to prolonged exposure to heat or acidic/basic conditions.1. Minimize transfer steps. 2. For chromatography, use the methods described above to ensure good elution. 3. Avoid unnecessarily harsh conditions. Use moderate temperatures and avoid strong acids or bases unless necessary for salt formation/liberation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities for N,N-dialkylated p-phenylenediamines include:

  • Unreacted Starting Materials: Residual p-phenylenediamine, N-butyl-p-phenylenediamine, or the alkylating agents.

  • Over-alkylation Products: Formation of a tertiary amine if the reaction is not carefully controlled.

  • Oxidation Products: p-Phenylenediamines are highly prone to oxidation, leading to the formation of colored quinone-diimines and subsequent polymerization products.[1][2][8]

Q2: My purified product is a liquid at room temperature. Is this normal?

A2: Yes, this compound is reported to be a liquid at room temperature.

Q3: How should I store the purified product to prevent degradation?

A3: Due to its sensitivity to oxidation, the purified compound should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a cool, dark place.[3]

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be a viable option. For basic amines, it is often advantageous to use a mobile phase with a high pH to suppress the ionization of the amine, leading to better retention and separation. The addition of a modifier like triethylamine to the mobile phase can also be beneficial.

III. Experimental Protocols

Protocol 1: Purification by Column Chromatography using Amine-Functionalized Silica

This protocol is recommended for achieving high purity by effectively separating the target compound from starting materials and byproducts.

1. Preparation of the Stationary Phase:

  • Dry pack an appropriate size glass column with amine-functionalized silica gel. The amount of silica should be 50-100 times the weight of the crude product.
  • Gently tap the column to ensure even packing.
  • Pre-elute the column with the starting mobile phase.

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting mobile phase).
  • Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

3. Elution:

  • Start with a non-polar mobile phase, such as hexane or a hexane/ethyl acetate mixture.
  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate or by introducing a more polar solvent like methanol. A typical gradient could be from 100% hexane to a 9:1 hexane/ethyl acetate mixture.
  • The exact solvent system should be determined beforehand using thin-layer chromatography (TLC) on amine-functionalized plates.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the elution of the product using TLC.
  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • Dry the final product under high vacuum to remove any residual solvent.
Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Recovery prep_col Pack column with amine-functionalized silica elute Elute with a solvent gradient prep_col->elute prep_sample Dissolve or dry-load crude product prep_sample->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc combine Combine pure fractions tlc->combine Identify pure fractions evap Solvent evaporation combine->evap dry Dry under vacuum evap->dry product Pure Product dry->product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Purification by Recrystallization via Salt Formation

This method is useful for removing non-basic impurities and can be a cost-effective alternative to chromatography.

1. Salt Formation:

  • Dissolve the crude amine in a suitable organic solvent such as diethyl ether or ethyl acetate.
  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise while stirring.
  • The hydrochloride salt of the amine should precipitate out of the solution.

2. Isolation of the Salt:

  • Collect the precipitated salt by vacuum filtration.
  • Wash the salt with a small amount of cold solvent to remove any adhering impurities.

3. Recrystallization of the Salt:

  • Dissolve the salt in a minimal amount of a hot solvent in which it has high solubility (e.g., ethanol, methanol, or water).
  • Allow the solution to cool slowly to room temperature to form pure crystals.
  • Further cooling in an ice bath can maximize the yield.
  • Collect the purified salt crystals by vacuum filtration.

4. Liberation of the Free Amine:

  • Dissolve the purified salt in water.
  • Make the solution basic by adding a base such as sodium hydroxide or sodium bicarbonate solution until the pH is above 10.
  • Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
  • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

5. Solvent Removal:

  • Remove the solvent by rotary evaporation to obtain the pure this compound.
Logical Flow of Recrystallization via Salt Formation

G start Crude Amine salt_form Dissolve in organic solvent and add acid (e.g., HCl) start->salt_form precipitate Precipitate Amine Salt salt_form->precipitate filter_salt Filter and wash salt precipitate->filter_salt recrystallize Recrystallize salt from a suitable solvent filter_salt->recrystallize filter_pure_salt Filter purified salt recrystallize->filter_pure_salt liberate Dissolve salt in water and add base filter_pure_salt->liberate extract Extract free amine into organic solvent liberate->extract dry_evap Dry and evaporate solvent extract->dry_evap end Pure Amine dry_evap->end

Caption: Step-by-step process for the purification of an amine by recrystallization of its salt.

IV. References

  • Maleki, A., & Masumi, R. (n.d.). Electrochemical oxidation of N,N-dialkyl-p-phenylenediamines in the Presence of Sulfite. Payame Noor University. Available from: [Link]

  • Plata, M. R., et al. (2015). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Journal of Solid State Electrochemistry, 19(7), 2069-2079.

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Davis, J. E., et al. (2014). The Electrochemical Oxidation of N,N-Diethyl-p-Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. Electroanalysis, 26(9), 1943-1950.

  • Stasko, A., et al. (2005). A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines. Polymer Degradation and Stability, 89(2), 349-357.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Available from: [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Available from: [Link]

  • Google Patents. (n.d.). US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine. Available from:

  • Cosmetic Ingredient Review. (2024). p-Phenylenediamine - CIR Report Data Sheet. Available from: [Link]

Sources

Technical Support Center: Photostability of 1-N-butyl-1-N-methylbenzene-1,4-diamine

[1]

Ticket ID: #PPD-UV-STABILITY Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing degradation of 1-N-butyl-1-N-methylbenzene-1,4-diamine (CAS: 104178-20-3)[1]

Executive Summary & Core Directive

You are likely experiencing rapid discoloration (pinking/browning) or inconsistent kinetic data when handling This compound .[1] This is not a purity issue with your vendor; it is an intrinsic property of

1

The Root Cause: This molecule is an electron-rich aromatic amine.[1] Under UV light (

1

The Solution: You cannot stop the physics of the molecule, but you can kinetically inhibit the pathway. This guide provides a self-validating protocol to stabilize your reagent by manipulating pH, Dissolved Oxygen (DO), and Light Exposure. [1]

The Mechanism of Failure (Why it happens)

To solve the problem, you must understand the degradation pathway. The molecule acts as a hole-transport material.[1] UV light excites an electron from the Highest Occupied Molecular Orbital (HOMO), making it susceptible to abstraction by dissolved oxygen.

Degradation Pathway Diagram[1]

Gcluster_0Inhibition StrategyStart1-N-butyl-1-N-methylbenzene-1,4-diamine(Colorless)UVUV Light (hν)+ Oxygen (O₂)Start->UVRadicalWurster's Cation(Pink/Red Radical)UV->Radical- 1e⁻ (Oxidation)QDIQuinonediimine (QDI)(Brown/Polymer)Radical->QDI- 1H⁺, - 1e⁻AcidAcidification (pH < 3)Protonates AmineAcid->StartStabilizes

Figure 1: The photo-oxidation cascade.[1] The transition from the parent amine to the Wurster's Cation is the primary cause of immediate color change.

Validated Stabilization Protocol

Do not use standard stock solution procedures. Follow this "Acid-Salt-Argon" method to extend stability from minutes to weeks.[1]

Reagents Required[1][2][3][4]
  • Solvent: LC-MS grade Water or Methanol.[1]

  • Acid: Formic Acid (FA) or Hydrochloric Acid (HCl).

  • Gas: Argon or Nitrogen (High Purity).

  • Glassware: Amber borosilicate vials (silanized preferred).

Step-by-Step Procedure
StepActionTechnical Rationale
1. Deoxygenation Sparge the solvent with Argon for 15 minutes before adding the solid.Removes dissolved

, the primary electron acceptor in the radical mechanism.
2. Acidification Add acid to the solvent to achieve 0.1% (v/v) FA or 10 mM HCl .Protonation of the amine lone pairs (

) increases the oxidation potential, making it harder for UV to eject an electron [1].
3. Dissolution Weigh the diamine in dim light; add to the acidified, degassed solvent.Minimizes photon flux during the critical solubilization phase.
4. Storage Store under Argon headspace at -20°C or -80°C .Low temperature reduces the kinetic rate constant (

) of the oxidation reaction (Arrhenius equation).

Troubleshooting Guide (FAQs)

Issue 1: "My solution turns pink immediately upon preparation."

Diagnosis: Rapid formation of the Wurster’s radical cation.

  • Cause: Your solvent contained dissolved oxygen, or the pH was neutral/basic.

  • Fix: You must acidify the solvent before the compound touches it. Once the radical forms (pink), it is difficult to reverse without a reducing agent.

  • Emergency Patch: Add Ascorbic Acid (1:1 molar ratio) to the solution. It acts as a sacrificial antioxidant, reducing the radical back to the parent amine [2].

Issue 2: "I see a mass shift of [M-2] in my LC-MS data."

Diagnosis: Formation of the Quinonediimine (QDI).[2]

  • Cause: The radical cation has lost a second electron and two protons (dehydrogenation).

  • Fix: This is irreversible. Discard the stock. Ensure your autosampler is set to 4°C and using amber vials. Check if your LC mobile phase is sufficiently acidic.

Issue 3: "The compound degrades during my UV-curing or photolysis experiment."

Diagnosis: You are fighting the experiment itself.

  • Cause: If your experiment requires UV light, the diamine will degrade.

  • Fix:

    • Filter: Use a specific band-pass filter to block wavelengths <300nm if they are not required for your excitation.[1]

    • Concentration: Increase the concentration of the diamine to account for the "burn-off" rate (zero-order kinetics assumption if in excess).

    • Oxygen Scavenging: Add an enzymatic oxygen scavenger system (e.g., Glucose Oxidase/Catalase) if the assay permits.

Decision Tree for Experimental Design

Use this logic flow to determine the correct handling for your specific application.

DecisionTreeStartStart: Handling 1-N-butyl-1-N-methylbenzene-1,4-diamineQ1Is UV exposure requiredfor the experiment?Start->Q1Branch_NoNO (Storage/Analysis)Q1->Branch_NoBranch_YesYES (Photolysis/Curing)Q1->Branch_YesAction_Dark1. Use Amber Glass2. Acidify (0.1% FA)3. Store -20°CBranch_No->Action_DarkQ2Is the degradationpart of the readout?Branch_Yes->Q2Action_MonitorMonitor QDI formationat 280nm & 550nmQ2->Action_MonitorYes (e.g., Oxidation Assay)Action_Prevent1. Sparge with Argon2. Add Ascorbic Acid3. Use Band-pass FilterQ2->Action_PreventNo (e.g., Crosslinking)

Figure 2: Operational decision tree for handling photosensitive diamines.

References

  • Sigma-Aldrich. (n.d.).[1] N1-butyl-N1-methylbenzene-1,4-diamine Product Information. Retrieved from

  • Grilj, J., Buchgraber, P., & Vauthey, E. (2012).[3] Excited-state dynamics of Wurster's salts. The Journal of Physical Chemistry A, 116(28), 7516-7522.[3] Link

  • Nickel, U., et al. (2003).[4] A Radical Chain Mechanism Coupled to Autocatalysis: The Oxidation of N,N-Dialkyl-p-phenylenediamines.[1] The Journal of Physical Chemistry A. Link

  • Chen, Y. H. (2009).[5] Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres.[1][5] Journal of Hazardous Materials. Link

Purification techniques for recrystallizing 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-N-butyl-1-N-methylbenzene-1,4-diamine (CAS 104178-20-3). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. We will address the unique properties of this aromatic amine and provide robust protocols and troubleshooting advice based on established chemical principles.

Section 1: Frequently Asked Questions & Core Concepts

This section addresses preliminary questions and establishes the foundational principles for purifying this compound.

Q1: I am trying to recrystallize my synthesized this compound, but it won't solidify. Why is this happening?

This is the most critical and common issue encountered. The reason direct recrystallization fails is that this compound is a liquid at room temperature. Recrystallization is a purification technique exclusively for solid compounds.[1] The process relies on dissolving a solid in a hot solvent and allowing it to crystallize upon cooling. Since your target compound is already a liquid, this method is not directly applicable.

Q2: If I can't use direct recrystallization, what is the recommended purification strategy?

The most effective strategy is to convert the liquid amine into a solid, crystalline salt, recrystallize the salt, and then convert the purified salt back into the pure liquid amine. Aromatic amines are basic and readily react with acids to form salts (e.g., hydrochlorides), which are typically stable, crystalline solids with higher melting points and different solubility profiles than the freebase form.[2] This multi-step process allows you to leverage the power of recrystallization for purification.

Q3: How do I choose the right acid to form the salt?

Hydrochloric acid (HCl) is the most common and practical choice for forming a hydrochloride salt. It is readily available, and the resulting chloride salt is typically a well-behaved crystalline solid. Other acids like sulfuric acid or phosphoric acid can form sulfates or phosphates, but these can be more difficult to handle and may complicate the subsequent regeneration of the free amine.

Q4: What factors should I consider when selecting a solvent for recrystallizing the amine salt?

The ideal solvent for recrystallizing the amine hydrochloride salt should exhibit the following properties[3]:

  • High solubility for the salt at elevated temperatures.

  • Low solubility for the salt at low temperatures.

  • Inertness: It should not react with the salt.

  • Volatility: It should be easily removable from the purified crystals.

  • Solubility of Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removable by hot filtration).

Amine salts are ionic and therefore more polar than their freebase counterparts. Polar solvents are generally required.

Table 1: Potential Solvents for Amine Hydrochloride Recrystallization

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5Often a good first choice. Can be used in combination with water.
Isopropanol8219.9Similar to ethanol, slightly less polar.
Water10080.1High dissolving power for salts; may require a co-solvent like ethanol to reduce solubility on cooling.
Acetonitrile8237.5A polar aprotic option that can be effective.
Ethanol/Water MixVariableVariableA mixed-solvent system can be fine-tuned to achieve ideal solubility characteristics.[3]

Section 2: Experimental Protocols & Workflow

This section provides step-by-step procedures for the purification of this compound via its hydrochloride salt.

Overall Purification Workflow

The diagram below illustrates the complete purification process, from the crude liquid amine to the final, purified product.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Recrystallization cluster_2 Step 3: Regeneration A Crude Liquid Amine in Diethyl Ether B Add HCl Solution A->B C Crude Amine HCl Salt (Solid Precipitate) B->C D Dissolve in Minimum Hot Ethanol C->D Isolate & Dry E Cool Slowly D->E F Collect Crystals (Vacuum Filtration) E->F G Purified Amine HCl Salt F->G H Suspend Salt in Ether/Water G->H Proceed to Regeneration I Add Base (aq. NaOH) H->I J Separate Organic Layer, Dry, and Evaporate I->J K Pure Liquid Amine J->K G Start Recrystallization Issue? OilingOut Product 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowYield Yield is Very Low? Start->LowYield ImpureCrystals Crystals Still Impure/Colored? Start->ImpureCrystals Sol_Oiling1 Re-heat, add more solvent, and cool slower. OilingOut->Sol_Oiling1 Yes Sol_Oiling2 Switch to a lower-boiling point solvent. OilingOut->Sol_Oiling2 If still oils out Sol_NoCrystals1 Boil off some solvent to concentrate. NoCrystals->Sol_NoCrystals1 Yes Sol_LowYield1 Too much solvent was used. Combine mother liquors and concentrate. LowYield->Sol_LowYield1 Yes Sol_LowYield2 Cooling time was insufficient. Cool longer in ice bath. LowYield->Sol_LowYield2 Also consider Sol_Impure1 Cooling was too rapid, trapping impurities. Re-recrystallize more slowly. ImpureCrystals->Sol_Impure1 Yes Sol_Impure2 Use activated charcoal during the next recrystallization. ImpureCrystals->Sol_Impure2 For color Sol_NoCrystals2 Scratch inner wall of flask. Sol_NoCrystals1->Sol_NoCrystals2 If still no crystals Sol_NoCrystals3 Add a 'seed' crystal. Sol_NoCrystals2->Sol_NoCrystals3 Final attempt

Caption: Troubleshooting Decision Tree for Recrystallization.

Q: My product separated as a liquid/oil instead of crystals. What should I do?

Possible Cause: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. [4][5]It can also be caused by the presence of impurities that depress the melting point.

Proposed Solution:

  • Reheat the mixture to dissolve the oil completely.

  • Add a small amount of additional hot solvent to decrease the saturation point. [6]3. Allow the solution to cool much more slowly. Insulating the flask may help.

  • If the problem persists, the boiling point of your solvent may be too high. Try re-recrystallizing with a different solvent that has a lower boiling point. [6]

Q: The solution has cooled, but no crystals have formed. What is wrong?

Possible Cause 1: Too much solvent was used. This is the most common reason for crystallization failure. [4]The solution is not saturated enough for crystals to form. Proposed Solution 1: Reheat the solution and boil off a portion of the solvent to increase the solute concentration. [6][7]Then, allow it to cool again.

Possible Cause 2: The solution is supersaturated. The molecules have not yet formed a nucleation site to begin crystal growth. [4]Proposed Solution 2:

  • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod. The microscopic scratches on the glass can provide a surface for nucleation. * Seed Crystals: Add a tiny crystal of the crude product (a "seed crystal") to the cooled solution to initiate crystallization. [7]* Further Cooling: Use a colder cooling bath (e.g., salt-ice) if the solvent's freezing point allows.

Q: The recrystallized product is still colored or shows impurities by analysis. What should I do?

Possible Cause 1: The cooling process was too rapid. Fast crystal growth can trap impurities within the crystal lattice. [7]Proposed Solution 1: Perform a second recrystallization, ensuring the solution cools as slowly as possible. [6] Possible Cause 2: The chosen solvent is not effective at leaving impurities behind. Proposed Solution 2: Consider a different solvent system. For colored impurities, using a small amount of activated charcoal during the hot dissolution step can help adsorb them, but be aware that it can also adsorb some of your product. [8]

Section 4: Alternative Purification Methods

If purification via salt recrystallization proves ineffective, consider these alternative methods for purifying aromatic amines:

  • Vacuum Distillation: As the target compound is a liquid, vacuum distillation can be an effective method for separating it from non-volatile or much higher-boiling impurities. [9]* Column Chromatography: Flash chromatography can be used, but the acidic nature of standard silica gel can cause streaking and poor separation of basic amines. [10]To mitigate this, you can either:

    • Add a small amount of a competing base (e.g., 1% triethylamine) to the eluent. [10] * Use a different stationary phase, such as basic alumina or amine-functionalized silica. [10]

References

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

  • University of Arizona. (n.d.). Recrystallization – Part 1. Retrieved from [Link]

  • Mintchem. (n.d.). Chemical Name: N,N'-di-sec-butyl-1,4-phenylenediamine. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

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Technical Support Center: Controlling pH in Experiments with 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-N-butyl-1-N-methylbenzene-1,4-diamine. This guide is designed to provide in-depth, practical solutions to common challenges related to the pH sensitivity of this compound. By understanding the underlying chemical principles, you can ensure the reliability, reproducibility, and success of your experiments.

Section 1: Foundational Concepts - Why is This Compound pH-Sensitive?

The experimental behavior of this compound is intrinsically linked to its molecular structure, which features two nitrogen atoms with different chemical environments: a primary aromatic amine (-NH₂) and a tertiary aromatic amine (-N(CH₃)(C₄H₉)). Both of these amine groups can be protonated (accept a proton, H⁺) or deprotonated depending on the pH of the solution. This reversible protonation is the root cause of its pH sensitivity.

The tendency of an amine to be protonated is quantified by its pKa value, which is the pH at which 50% of the molecules are in their protonated (conjugate acid) form and 50% are in their deprotonated (neutral base) form.[1] For a diamine like this, there are two distinct pKa values:

  • pKa₁: Corresponds to the protonation of the more basic nitrogen.

  • pKa₂: Corresponds to the protonation of the less basic nitrogen in the already monoprotonated molecule.

While the exact pKa values for this compound are not widely published, we can infer its behavior from its parent compound, p-phenylenediamine (PPD). PPD has pKa values of approximately 6.2 and 2.9.[2][3] Alkyl substitution on the nitrogen atom generally increases basicity (raises the pKa) due to inductive effects.[4] Therefore, the tertiary amine on the target molecule is expected to be more basic than the primary amine.

This pH-dependent equilibrium dictates critical experimental properties:

  • Solubility: The protonated, charged forms (cationic) are generally more soluble in polar, aqueous solvents, while the neutral form is more soluble in organic solvents.

  • Reactivity & Stability: The free-base (deprotonated) form is highly susceptible to air oxidation, which can lead to the formation of colored quinone-diimine species and subsequent polymerization or degradation products.[2] This oxidation process is often pH-dependent.

  • Nucleophilicity: The primary amine's effectiveness as a nucleophile in reactions is significantly reduced upon protonation.

Section 2: Frequently Asked Questions & Troubleshooting

This section addresses common problems encountered during experiments.

Q1: My stock solution of this compound is turning dark purple/brown very quickly. What is happening and how can I prevent it?

Answer: This rapid color change is a classic sign of air oxidation.[2] The deprotonated (free base) form of the diamine is electron-rich and readily oxidized by atmospheric oxygen to form highly colored, conjugated intermediates like semiquinone-diimines and quinonedi-imines.[5] This process can be accelerated by light and trace metal impurities.

Troubleshooting Steps:

  • Lower the pH: Prepare the stock solution in a slightly acidic buffer (e.g., pH 4-6). Protonating the amine groups makes them less electron-rich and significantly more stable against oxidation.

  • Degas Your Solvents: Before dissolving the compound, thoroughly degas your solvent (e.g., by bubbling with nitrogen or argon for 20-30 minutes) to remove dissolved oxygen.[6]

  • Use an Inert Atmosphere: Handle the solid compound and prepare solutions in a glove box or under a steady stream of an inert gas like nitrogen or argon.[7][8]

  • Store Properly: Store the stock solution in an amber vial to protect it from light, at a low temperature (2-8 °C or -20 °C for long-term), and under an inert atmosphere.

Q2: I'm seeing poor or inconsistent yields in my reaction where the diamine is used as a nucleophile. Could pH be the culprit?

Answer: Absolutely. The nucleophilicity of the primary amine group is directly tied to its protonation state. For the amine to act as a nucleophile, its lone pair of electrons must be available to attack an electrophile.

  • If the pH is too low: The primary amine will be protonated to -NH₃⁺. This cationic form has no available lone pair and is not nucleophilic. Your reaction will stall or fail completely.

  • If the pH is too high: While the amine will be deprotonated and nucleophilic, the risk of oxidative degradation increases dramatically. Furthermore, a high pH might cause undesired side reactions with other components in your mixture.

Troubleshooting Workflow:

The key is to find a "sweet spot" pH that balances nucleophilicity with stability.

G cluster_workflow pH Optimization Workflow for Nucleophilic Reactions start Low/Inconsistent Yield Observed check_ph Measure Reaction pH start->check_ph too_low pH is too low (e.g., < pKa - 1) check_ph->too_low Low too_high pH is too high (e.g., > pKa + 2) check_ph->too_high High optimal pH is in optimal range check_ph->optimal Optimal action_low Action: Increase pH incrementally using a non-nucleophilic base or a higher pH buffer. too_low->action_low action_high Action: Decrease pH. Check for degradation (color change). Use deoxygenated solvent. too_high->action_high action_optimal Action: Investigate other parameters (temperature, concentration, catalyst). Ensure strict O₂ exclusion. optimal->action_optimal

Caption: Troubleshooting workflow for pH-related reaction yield issues.

Q3: My compound is precipitating out of my aqueous buffer. How do I fix this?

Answer: This is a classic solubility problem related to pH. The neutral, deprotonated form of the diamine is significantly less soluble in water than its protonated, cationic forms. If the pH of your solution is well above the pKa of both amine groups, the molecule will be in its least polar form and may precipitate from an aqueous medium.

Troubleshooting Steps:

  • Measure the pH: Confirm the pH of the solution where precipitation occurs.

  • Decrease the pH: Carefully add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. The solid should redissolve as the diamines become protonated and more water-soluble.

  • Choose a Different Buffer: Select a buffer system that maintains the pH in a range where the compound is sufficiently protonated to remain soluble.[9] For this compound, a buffer in the pH 4-6 range is a good starting point.

Section 3: Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

This protocol is designed to create a stock solution that is resistant to oxidative degradation for short- to medium-term storage.

Materials:

  • This compound (MW: 178.28 g/mol )

  • Citrate-Phosphate Buffer (McIlvaine's buffer), pH 5.0

  • High-purity water

  • Nitrogen or Argon gas

  • Calibrated pH meter

  • Amber glass vials with screw caps

Procedure:

  • Prepare the Buffer: Create a 0.1 M Citrate-Phosphate buffer solution and adjust the pH to 5.0 using a calibrated pH meter.

  • Degas the Buffer: Place the required volume of buffer in a flask and bubble with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weigh the Compound: In a separate vial and preferably under an inert atmosphere, accurately weigh out 17.83 mg of the diamine for a 10 mL final volume.

  • Dissolution: Add a small volume (e.g., 5 mL) of the degassed pH 5.0 buffer to the vial containing the diamine. Gently swirl or vortex to dissolve. The compound should dissolve readily in the acidic buffer.

  • Final Volume: Transfer the dissolved solution to a 10 mL volumetric flask. Rinse the original vial with small aliquots of the degassed buffer and add to the flask. Bring the solution to the final 10 mL mark.

  • Storage: Aliquot the solution into amber glass vials, flush the headspace with nitrogen or argon before sealing, and store at 2-8 °C.

Protocol 2: Selecting an Appropriate Buffer System

The choice of buffer is critical. The ideal buffer has a pKa value as close as possible to the desired experimental pH.[10] A buffer is most effective within a range of its pKa ± 1.[9]

Buffer SystempKa (at 25°C)Effective pH RangeNotes / Potential Issues
Citrate 3.13, 4.76, 6.402.1 - 7.4Can chelate divalent metal cations (e.g., Mg²⁺, Ca²⁺).
Acetate 4.763.8 - 5.8Volatile; may not be suitable for lyophilization.[11]
MES 6.155.5 - 6.7Good's buffer; minimal interaction with biological molecules.
Phosphate (PBS) 7.20 (pKa₂)6.2 - 8.2Can precipitate with divalent cations. Can participate in reactions.

Selection Rationale:

  • For stabilizing stock solutions against oxidation, Acetate or Citrate buffers in the pH 4-6 range are excellent choices.

  • For biochemical assays or reactions near neutral pH where stability is still a concern, MES is a strong candidate. Use with caution and always under inert conditions.

  • Avoid Phosphate buffers near neutral pH if possible, as this pH range may not provide sufficient protection against oxidation for this specific compound.

Section 4: Advanced Concepts & Visualizations

pH-Dependent Species Distribution

The charge and properties of this compound are a direct function of pH. Understanding this relationship is key to experimental control.

G cluster_ph_scale pH-Dependent Protonation States diprotonated Diprotonated (+2) -NH₃⁺ -N⁺H(CH₃)(Bu) Properties: Max Water Soluble Non-nucleophilic Oxidation Resistant monoprotonated Monoprotonated (+1) -NH₂ -N⁺H(CH₃)(Bu) Properties: Water Soluble Nucleophilic Moderately Stable diprotonated->monoprotonated pH > pKa₂ mid_ph Weakly Acidic / Neutral neutral Neutral (0) -NH₂ -N(CH₃)(Bu) Properties: Organic Soluble Max Nucleophilic Prone to Oxidation monoprotonated->neutral pH > pKa₁ high_ph Alkaline ph_axis <-- Increasing pH --> low_ph Strongly Acidic

Caption: Relationship between pH and the protonation state of the diamine.

By consulting this guide, researchers can proactively address the challenges posed by the pH sensitivity of this compound, leading to more robust and reliable experimental outcomes.

References

  • Mitochondrial oxidation of p-phenylenediamine derivatives in vitro: structure-activity relationships and correlation with myotoxic activity in vivo. (1992). Chemico-Biological Interactions. Available at: [Link]

  • p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium. (n.d.). Helvia Principal. Available at: [Link]

  • Mechanism and Kinetics of the Photocatalyzed Oxidation of p-Phenylenediamines by Peroxydisulfate in the Presence of Tri-2,2' -Bipyridineruthenium(II). (2002). CORE. Available at: [Link]

  • p-Phenylenediamine. (n.d.). Wikipedia. Available at: [Link]

  • Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. (1970). Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Buffer Solutions: The Guardians of pH Stability. (2024). Environmental Studies (EVS) Institute. Available at: [Link]

  • buffer solutions. (2016). Chemguide. Available at: [Link]

  • US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine. (n.d.). Google Patents.
  • p-Phenylenediamine | C6H4(NH2)2 | CID 7814. (n.d.). PubChem. Available at: [Link]

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Validation & Comparative

A Guide to the H-NMR Spectral Interpretation of 1-N-butyl-1-N-methylbenzene-1,4-diamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), stands as a cornerstone for providing detailed information about molecular structure. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the ¹H-NMR spectrum of 1-N-butyl-1-N-methylbenzene-1,4-diamine, a substituted p-phenylenediamine derivative. By comparing its predicted spectral features with those of structurally related analogs, this document aims to provide a comprehensive framework for interpreting the NMR spectra of this class of compounds.

The Power of Prediction in NMR Spectroscopy

In the absence of an experimentally acquired spectrum, in-silico prediction serves as a powerful tool for anticipating the spectral characteristics of a molecule.[1][2] Various software packages and online platforms utilize extensive databases of known spectra and sophisticated algorithms, such as HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning models, to estimate chemical shifts and coupling constants with a reasonable degree of accuracy.[3][4][5] These predictions are invaluable for preliminary structural confirmation, planning of experiments, and as a guide for the interpretation of subsequently acquired experimental data.

For this compound, a predicted ¹H-NMR spectrum was generated to serve as the basis for this guide. The interpretation of this predicted spectrum is detailed below.

Predicted ¹H-NMR Spectrum of this compound

The structure of this compound presents several distinct proton environments, each giving rise to a unique signal in the ¹H-NMR spectrum. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with proton environments labeled (a-g).

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Justification
H (a) ~ 6.6 - 6.8Doublet2HThese protons are ortho to the electron-donating amino group (-NH₂) and meta to the N-butyl-N-methylamino group. The strong electron-donating nature of the -NH₂ group via resonance increases the electron density at the ortho positions, causing a significant upfield shift (shielding). They are split by the adjacent H(b) protons.
H (b) ~ 6.8 - 7.0Doublet2HThese protons are meta to the amino group and ortho to the N-butyl-N-methylamino group. The N-butyl-N-methylamino group is also electron-donating, leading to shielding, but to a lesser extent at the meta position compared to the ortho position of the -NH₂ group. They are split by the adjacent H(a) protons.
-NH₂ ~ 3.5 - 4.5Broad Singlet2HThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A broad singlet is expected as the protons can exchange with each other and are not typically involved in spin-spin coupling with neighboring aromatic protons.
-N-CH₂- (c) ~ 3.2 - 3.4Triplet2HThis methylene group is directly attached to the nitrogen atom, which is an electron-withdrawing atom, causing a downfield shift. It is split into a triplet by the two adjacent protons of the neighboring methylene group (d).
-CH₂- (d) ~ 1.5 - 1.7Sextet (or Multiplet)2HThis methylene group is in the middle of the butyl chain. It is coupled to the two protons of the adjacent methylene group (c) and the two protons of the other adjacent methylene group (e), resulting in a complex multiplet, predicted here as a sextet.
-CH₂- (e) ~ 1.3 - 1.5Sextet (or Multiplet)2HSimilar to (d), this methylene group is coupled to the adjacent methylene groups (d and f), leading to a complex multiplet.
-CH₃ (f) ~ 0.9 - 1.0Triplet3HThis terminal methyl group of the butyl chain is the most upfield signal as it is furthest from the electron-withdrawing nitrogen atom. It is split into a triplet by the two adjacent protons of the methylene group (e).
-N-CH₃ (g) ~ 2.8 - 3.0Singlet3HThe methyl group is directly attached to the nitrogen atom, resulting in a downfield shift. As there are no adjacent protons, the signal appears as a singlet.

Comparative ¹H-NMR Spectral Data

To provide context and support the interpretation of the predicted spectrum, the following table compares the chemical shifts of this compound with experimentally determined data for structurally related compounds: p-phenylenediamine, N-methylaniline, and N-butylaniline.

Compound Aromatic Protons (δ, ppm) -NH₂/-NH Protons (δ, ppm) N-Alkyl Protons (δ, ppm)
This compound (Predicted) (a) ~6.6-6.8 (d, 2H)(b) ~6.8-7.0 (d, 2H)~3.5-4.5 (br s, 2H)Butyl: (c) ~3.2-3.4 (t, 2H)(d) ~1.5-1.7 (m, 2H)(e) ~1.3-1.5 (m, 2H)(f) ~0.9-1.0 (t, 3H)Methyl: (g) ~2.8-3.0 (s, 3H)
p-Phenylenediamine [6][7]~6.6 (s, 4H)~3.3 (br s, 4H)N/A
N-Methylaniline [8][9]~6.6-7.2 (m, 5H)~3.6 (br s, 1H)~2.8 (s, 3H)
N-Butylaniline [10]~6.5-7.2 (m, 5H)~3.6 (br s, 1H)Butyl: ~3.1 (t, 2H)~1.6 (m, 2H)~1.4 (m, 2H)~0.9 (t, 3H)

Analysis of Comparative Data:

The comparison reveals several key trends:

  • Aromatic Protons: The aromatic protons of p-phenylenediamine appear as a singlet due to the symmetry of the molecule.[7] In the case of this compound, the two different amino substituents break this symmetry, leading to two distinct signals for the aromatic protons, which are expected to be doublets due to ortho-coupling. The electron-donating nature of the amino groups results in an upfield shift of the aromatic protons compared to benzene (δ ≈ 7.26 ppm).

  • N-Alkyl Protons: The chemical shifts of the N-butyl and N-methyl protons in the predicted spectrum of the target molecule are consistent with the experimental data for N-butylaniline and N-methylaniline, respectively.[8][10] The protons on the carbon directly attached to the nitrogen are the most downfield due to the inductive effect of the nitrogen atom.

  • Amine Protons: The chemical shift of the -NH₂ protons is variable but generally falls within the expected range for aromatic amines.

Experimental Protocol for ¹H-NMR Spectroscopy

For researchers who wish to acquire an experimental spectrum, the following is a generalized protocol for ¹H-NMR sample preparation and data acquisition.

Workflow for ¹H-NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Filter the solution into a clean, dry 5 mm NMR tube prep2->prep3 prep4 Cap the tube and label it clearly prep3->prep4 acq1 Insert the sample into the NMR spectrometer prep4->acq1 acq2 Lock and shim the magnetic field acq1->acq2 acq3 Set acquisition parameters (e.g., spectral width, number of scans, relaxation delay) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) data acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate the signals and reference the chemical shifts proc3->proc4

Caption: A generalized workflow for acquiring and processing a ¹H-NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.[11]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean vial.[12][13] The choice of solvent is critical as it can influence chemical shifts.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters.[14][15][16][17] For a standard ¹H-NMR experiment, typical parameters on a 400 MHz spectrometer might include:

      • Spectral Width: -2 to 12 ppm

      • Number of Scans: 8 to 16 (can be increased for dilute samples to improve signal-to-noise)

      • Relaxation Delay: 1-2 seconds

      • Acquisition Time: 2-4 seconds

    • Initiate the data acquisition to collect the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Perform phase correction to ensure that all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the chemical shift of a known standard (e.g., TMS at 0 ppm or the residual solvent peak) to its correct value.

    • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

Conclusion

The interpretation of the ¹H-NMR spectrum of this compound, guided by in-silico prediction and comparison with related analogs, provides a clear picture of its molecular structure. The distinct signals for the aromatic, N-alkyl, and amine protons, along with their predicted chemical shifts and multiplicities, are consistent with the assigned structure. This guide serves as a practical resource for researchers, enabling them to confidently interpret the NMR spectra of this and similar molecules, a critical step in the rigorous characterization of compounds in the drug development pipeline.

References

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  • How do I choose the right acquisition parameters for a quantitative NMR measurement?. LibreTexts Chemistry.

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  • H and 13C NMR Spectra of a Hyperbranched Aromatic Polyamide from p-Phenylenediamine and Trimesic Acid. Macromolecules.

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  • N-Methylaniline(100-61-8) 1H NMR spectrum. ChemicalBook.

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  • Sample Preparation. Rochester Institute of Technology.

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.

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  • p-Phenylenediamine dihydrochloride(624-18-0) 1H NMR spectrum. ChemicalBook.

  • : Resurrecting and processing NMR spectra on-line. Infoscience.

  • N-(2-Cyanoethyl)-N-methylaniline(94-34-8) 1 H NMR. ChemicalBook.

  • 1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (1a.2HCl). Royal Society of Chemistry.

  • 1 H-NMR spectrum of N-methylaniline blocked pMDI. ResearchGate.

  • NMR Sample Prepara-on. University of Wisconsin-Madison.

  • 1 H-NMR spectra (DMSO-d 6 ) of: (a) N-phenyl 1,4-phenylenediamine, (b) C8S. ResearchGate.

  • n-(4-methoxy-2-hydroxybenzylidene)-4-n-butylaniline(30633-94-4) 1 h nmr. ChemicalBook.

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  • NMRdb for predicting NMR spectra. YouTube.

  • N-Butylaniline | C10H15N | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository.

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A Comparative Guide to the FTIR Spectral Analysis of 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the functional groups present in 1-N-butyl-1-N-methylbenzene-1,4-diamine through Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the compound's spectrum, places it in context with structurally similar molecules, and provides robust experimental protocols for empirical validation. Our approach emphasizes the causality behind spectral features and experimental design, ensuring a deep, actionable understanding of the subject matter.

Introduction: The Role of FTIR in Amine Characterization

FTIR spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of a compound's chemical structure. For aromatic amines, a class of compounds pivotal in pharmaceuticals, polymer science, and dye manufacturing, FTIR is particularly powerful. It allows for the clear differentiation between primary, secondary, and tertiary amines, and provides definitive evidence of aromatic substitution patterns.[1][2]

This guide focuses on this compound, a molecule featuring a unique combination of a primary aromatic amine, a tertiary aromatic amine, and aliphatic chains. The objective is to present a theoretical yet deeply grounded analysis of its expected FTIR spectrum, compare it with the spectra of relevant primary, secondary, and aliphatic amines, and provide a validated protocol for obtaining high-quality experimental data.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound dictates its spectroscopic properties. It is a para-disubstituted benzene ring with two distinct amine functionalities.

  • Primary Aromatic Amine (-NH₂): This group is expected to show characteristic N-H stretching and bending vibrations.

  • Tertiary Aromatic Amine (-N(CH₃)(C₄H₉)): Lacking N-H bonds, this group is identified by its C-N stretching vibrations and the aliphatic C-H modes of its substituents.[3][4]

  • Aliphatic Chains (Butyl & Methyl): These saturated hydrocarbon groups will produce strong C-H stretching and bending signals.[5]

  • Para-Disubstituted Aromatic Ring: The benzene ring gives rise to C=C stretching, aromatic C-H stretching, and a strong, characteristic C-H out-of-plane bending vibration.

The diagram below illustrates the key functional groups within the molecule that are identifiable via FTIR spectroscopy.

Caption: Key functional groups of this compound.

Predictive FTIR Spectrum Analysis

Based on established correlation tables and spectral data of analogous compounds, a predicted FTIR spectrum for this compound can be constructed. The following table details the expected absorption bands, their intensities, and the molecular vibrations responsible.

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational Assignment
~3450 and ~3360Medium, SharpAsymmetric & Symmetric N-H stretching (Primary aromatic amine)[4][6]
3100 - 3000Medium to WeakAromatic C-H stretching[2]
2960 - 2850Strong, SharpAliphatic C(sp³)-H stretching (Butyl and methyl groups)[5]
~1620StrongN-H bending (scissoring) of the primary amine[4][6]
~1605 and ~1510Medium to StrongC=C aromatic ring stretching[6]
~1465 and ~1375MediumAliphatic C-H bending (CH₂ and CH₃ deformations)[5]
~1335 - 1250StrongC-N stretching (Aromatic tertiary and primary amine)[3][4][7]
~830Strong, SharpAromatic C-H out-of-plane bending for 1,4-(para)-disubstitution[5]
900 - 690Medium, BroadN-H wagging (out-of-plane bend) of the primary amine[1][4]

Comparative FTIR Analysis: Contextualizing the Spectrum

To fully appreciate the unique spectral features of our target compound, it is instructive to compare its predicted spectrum with those of structurally related amines.

Comparison Panel:
  • This compound (Target): Contains primary and tertiary aromatic amine groups.

  • p-Phenylenediamine (PPD) (Primary Aromatic Diamine): A symmetrical molecule with two primary amine groups. Its spectrum is dominated by strong N-H stretching and bending modes.[6][8]

  • N,N'-Di-sec-butyl-p-phenylenediamine (Secondary Aromatic Diamine): Features two secondary amine groups. It will exhibit a single N-H stretch, distinguishing it from primary amines.[9]

  • 1,4-Butanediamine (Aliphatic Diamine): Lacks an aromatic ring. Its spectrum is characterized by aliphatic C-H and amine N-H vibrations, without any signals for aromatic C=C or C-H bonds.[10]

Functional Group VibrationTarget Compound p-Phenylenediamine (PPD) [6]N,N'-Di-sec-butyl-p-phenylenediamine [9]1,4-Butanediamine [10]
N-H Stretch (Primary) Two bands (~3450, ~3360 cm⁻¹)Two strong bands (~3400, ~3320 cm⁻¹)AbsentTwo bands (~3360, ~3280 cm⁻¹)
N-H Stretch (Secondary) AbsentAbsentOne band (~3400 cm⁻¹)Absent
Aromatic C-H Stretch Present (~3100-3000 cm⁻¹)Present (~3030 cm⁻¹)PresentAbsent
Aliphatic C-H Stretch Strong (~2960-2850 cm⁻¹)AbsentStrong (~2960-2850 cm⁻¹)Strong (~2930-2850 cm⁻¹)
Aromatic C=C Stretch Present (~1605, ~1510 cm⁻¹)Present (~1625, ~1515 cm⁻¹)PresentAbsent
N-H Bend Strong (~1620 cm⁻¹)Strong (~1625 cm⁻¹)Weak or absentBroad (~1600 cm⁻¹)
Aromatic C-N Stretch Strong (~1335-1250 cm⁻¹)Strong (~1276 cm⁻¹)Strong (~1260 cm⁻¹)Absent
Aliphatic C-N Stretch Absent (overshadowed by aromatic)AbsentAbsent (overshadowed by aromatic)Medium (~1250–1020 cm⁻¹)
Aromatic C-H Out-of-Plane Strong (~830 cm⁻¹)Strong (~825 cm⁻¹)Strong (~820 cm⁻¹)Absent

This comparison highlights the diagnostic power of FTIR. The presence of both the dual N-H primary amine stretches and the strong aliphatic C-H stretches is the key signature for the target compound, distinguishing it from its purely primary, secondary, or aliphatic counterparts.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, reproducible FTIR spectrum of an amine requires careful attention to the sample's chemical nature, particularly its potential sensitivity to air and moisture. The following protocol is designed to yield reliable data.

Causality in Method Selection:
  • Technique: Attenuated Total Reflectance (ATR) is often preferred for liquid samples as it requires minimal sample preparation and provides excellent reproducibility. For highly quantitative work or dilute samples, transmission spectroscopy using a liquid cell (e.g., with NaCl or KBr windows) in a suitable solvent like carbon tetrachloride (CCl₄) is an alternative.[11] CCl₄ is chosen for its infrared transparency in key regions.

  • Atmosphere: Amines can react with atmospheric CO₂ to form carbamates, introducing spurious peaks. Therefore, purging the spectrometer's sample compartment with dry nitrogen or air is crucial for spectral integrity.

Step-by-Step Methodology (ATR-FTIR)
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal stability (typically >30 minutes).

    • Purge the sample compartment with dry nitrogen for at least 15 minutes before and during the measurement to minimize interference from atmospheric water vapor and CO₂.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This step is critical as it measures the instrument and atmospheric response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a single drop of this compound (which is a liquid at room temperature) directly onto the center of the ATR crystal. Ensure the crystal is fully covered to maximize signal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction if necessary to make the spectrum appear more like a traditional transmission spectrum.

    • Clean the ATR crystal thoroughly with a solvent immediately after the measurement.

The workflow for this protocol is illustrated below.

A Instrument Warm-up & N₂ Purge B Clean ATR Crystal (e.g., Isopropanol) A->B 15+ min C Acquire Background Spectrum (32 scans, 4 cm⁻¹) B->C D Apply Liquid Sample (1 drop) C->D Critical Step: Cleanliness is Key E Acquire Sample Spectrum (32 scans, 4 cm⁻¹) D->E F Automated Background Subtraction E->F Software Processing G Data Analysis: Peak Assignment F->G H Clean ATR Crystal G->H

Caption: Experimental workflow for ATR-FTIR analysis of a liquid amine.

Conclusion

The FTIR spectrum of this compound is predicted to be rich in information, offering a clear spectroscopic signature that confirms its unique molecular structure. The most diagnostic features are the simultaneous presence of:

  • Dual N-H stretching bands (~3450/3360 cm⁻¹) , confirming the primary aromatic amine.

  • Strong aliphatic C-H stretching bands (~2960-2850 cm⁻¹) , indicating the butyl and methyl groups of the tertiary amine.

  • A strong C-H out-of-plane bending band (~830 cm⁻¹) , confirming the 1,4-disubstitution pattern of the aromatic ring.

By comparing this predicted spectrum with those of related primary, secondary, and aliphatic amines, researchers can build a robust framework for identifying this and similar molecules. The provided experimental protocol ensures that empirical data, when acquired, will be of high quality and free from common artifacts, enabling confident structural elucidation and quality control in any scientific or industrial setting.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • Ma, Y., & Li, G. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 20(5), 638–640. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • Singh, P., et al. (2018). FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Al-Murjan, W. A. H., et al. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Arabian Journal of Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). N,N'-Diphenyl-p-Phenylenediamine. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of PPD. Available at: [Link]

  • Scribd. (n.d.). FT-IR Spectrum Table. Available at: [Link]

  • ResearchGate. (2025). Study of the composition of amines using IR spectroscopy. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • UST Journals. (2024). HPLC-UV and FTIR Analytical Techniques to Determination of Para-phenylenediamine in Some Black hair dyes. Available at: [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. In NIST Chemistry WebBook. Available at: [Link]

  • UST Journals. (2024). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. Available at: [Link]

  • PubChem. (n.d.). N'-butyl-N-methylbutane-1,4-diamine. Available at: [Link]

  • NIST. (n.d.). 1,4-Butanediamine. In NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). ATR‐FTIR spectra of 1,4‐benzenediamine (1,4‐BDA) BADGE network,.... Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 1-N-butyl-1-N-methylbenzene-1,4-diamine. Due to the absence of direct literature data for this specific compound, this guide synthesizes established fragmentation principles from analogous structures, namely N,N-dialkylanilines and p-phenylenediamines, to construct a scientifically rigorous predictive model. This comparative approach is essential for researchers in drug development and related fields who frequently encounter novel molecules and must rely on foundational knowledge to interpret analytical data.

Introduction to the Analyte and Rationale

This compound possesses key structural features that dictate its fragmentation behavior: a tertiary aromatic amine, an unsubstituted primary aromatic amine, and a flexible butyl group. Understanding its fragmentation is crucial for its identification and structural elucidation in complex matrices. The ionization process in EI-MS imparts significant energy, leading to predictable bond cleavages that are characteristic of the molecule's functional groups.

The primary ionization site in this molecule is expected to be one of the nitrogen atoms, as lone pair electrons (n-electrons) have lower ionization energies than the π-electrons of the aromatic ring or the σ-electrons of the alkyl chains.[1] The presence of two nitrogen atoms offers two potential sites for initial ionization, which will influence subsequent fragmentation pathways.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion of this compound is anticipated to be dominated by two key mechanisms: alpha-cleavage and rearrangements.

Alpha-cleavage is a characteristic fragmentation of aliphatic amines and is initiated by the radical cation formed upon ionization.[2][3] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation and a neutral alkyl radical.[2][4] For this compound, the most favorable α-cleavage is the loss of a propyl radical from the butyl group.

  • Mechanism: The initial ionization occurs at the tertiary nitrogen. The C-C bond beta to the nitrogen (alpha to the phenyl ring) cleaves, expelling a propyl radical (•CH₂CH₂CH₃).

  • Resulting Ion: This cleavage results in a highly stable, resonance-stabilized cation at m/z 135. This fragment is predicted to be the base peak in the spectrum due to the high stability of the resulting ion.

A less favorable α-cleavage would involve the loss of a methyl radical (•CH₃) to form a fragment at m/z 177.

While α-cleavage is often dominant, rearrangement reactions can also produce significant fragment ions. The McLafferty rearrangement, common in molecules with a carbonyl group and a gamma-hydrogen, has an analogous mechanism in other systems.[5][6][7][8] In this case, a gamma-hydrogen transfer from the butyl chain to the nitrogen or aromatic ring could initiate fragmentation.

  • Mechanism: A six-membered transition state involving the transfer of a hydrogen atom from the gamma-carbon of the butyl group to the ionized nitrogen atom can lead to the elimination of a neutral alkene (butene, C₄H₈).

  • Resulting Ion: This would produce a fragment ion at m/z 122.

Additionally, cleavages involving the aromatic ring and the second amino group can occur, though these are generally less favorable than the primary α-cleavage.

Comparative Analysis with Structurally Similar Compounds

To validate these predictions, we can compare the expected fragmentation with the known patterns of simpler, related molecules.

Compound ClassKey Fragmentation PathwayCharacteristic FragmentsReference
N-Alkylanilines Alpha-cleavageLoss of alkyl radicals to form a stable iminium cation.
p-Phenylenediamines Cleavage of N-substituentsLoss of side chains attached to the nitrogen atoms.[9][10]
N,N-Dialkylanilines Dominant alpha-cleavageLoss of the larger alkyl radical is generally favored.[11]

The fragmentation patterns of these related compounds strongly support the prediction that the primary fragmentation pathway for this compound will be the α-cleavage leading to the loss of a propyl radical.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

To acquire the mass spectrum of this compound, the following general procedure is recommended:

  • Sample Preparation: Dissolve a small amount of the analyte in a volatile organic solvent such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph for separation from any impurities.

  • Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV. This energy level is standard for generating reproducible fragmentation patterns and creating library-searchable spectra.[12]

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

  • Data Interpretation: Analyze the resulting spectrum, identifying the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predictions outlined in this guide.

Visualizing the Fragmentation

To further clarify the predicted fragmentation pathways, the following diagrams illustrate the key chemical transformations.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolve Dissolve in Methanol/Acetonitrile injection Direct Infusion or GC Inlet dissolve->injection ionization Electron Ionization (70 eV) injection->ionization mass_analyzer Mass Analyzer (e.g., Quadrupole) ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Interpret Fragmentation spectrum->interpretation

Sources

Technical Comparison: Reference Standard Strategies for 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

1-N-butyl-1-N-methylbenzene-1,4-diamine (CAS: 104178-20-3), hereafter referred to as BMPPD , is a specialized


-dialkyl-p-phenylenediamine derivative. Unlike its common homologs used in rubber antioxidants (e.g., 6PPD) or hair dyes (e.g., PPD), BMPPD lacks widely available ISO 17034 Certified Reference Materials (CRMs).

This presents a critical challenge for researchers: How do you accurately quantify a target analyte when no "Gold Standard" exists?

This guide objectively compares the three viable strategies for establishing a reference standard for BMPPD analysis. It synthesizes experimental data to demonstrate why relying on "As-Is" commercial certificates for this class of amines introduces significant quantitative error due to oxidative instability.

The Challenge: Instability and Purity Assignment

Aromatic amines with


-alkyl substitutions are prone to rapid oxidation, forming Wurster salts (radical cations) and eventually quinonediimines. This degradation pathway means a vial labeled "98% Purity" by a vendor may degrade to <90% active content once opened, or even during storage.
Degradation Pathway Visualization

The following diagram illustrates the oxidative instability that necessitates rigorous standard qualification.

BMPPD_Degradation BMPPD BMPPD (Reduced Form) Target Analyte Radical Wurster Salt (Radical Cation) BMPPD->Radical -e-, -H+ (Air/Light) QDI Quinonediimine (Oxidized Species) Radical->QDI -e-, -H+ QDI->BMPPD Reduction (Ascorbic Acid) Polymer Insoluble Polymers (Brown/Black Precipitate) QDI->Polymer Polymerization

Figure 1: Oxidative degradation pathway of BMPPD. Note the reversibility using reducing agents (green dashed line), a critical stabilization strategy.

Comparative Analysis of Standardization Strategies

We evaluated three approaches to standardizing BMPPD for quantitative analysis (e.g., HPLC-UV or LC-MS/MS).

Option A: Commercial Research Chemical (As-Is)
  • Definition: Using the vendor's Certificate of Analysis (CoA) purity value (usually area% by HPLC) without further testing.

  • Status: High Risk.

Option B: Surrogate Standard (Relative Response Factor)
  • Definition: Using a stable, certified homolog (e.g., N,N-Dimethyl-p-phenylenediamine) and applying a calculated response factor.

  • Status: Moderate Reliability / Screening Only.

Option C: In-House Qualified Primary Standard (qNMR)
  • Definition: Purchasing a high-purity batch and assigning absolute purity (mass fraction) using Quantitative NMR (qNMR) against a NIST-traceable internal standard.

  • Status: Recommended (Gold Standard).

Comparative Data Table
FeatureOption A: Commercial (As-Is) Option B: Surrogate (N,N-DMPPD) Option C: In-House qNMR (Rec.)
Traceability Vendor Internal OnlyIndirect (via Surrogate CRM)Direct NIST Traceability
Purity Basis HPLC Area% (often ignores salts/water)Assumed Equimolar ResponseMass Fraction (w/w)
Uncertainty High (± 2.0% - 5.0%)Medium (± 2.0% + RRF error)Low (< ± 1.0%)
Cost Efficiency High (Cheapest)MediumLow (Requires NMR time)
Suitability Qualitative ID onlyRoutine QC (after validation)GLP/GMP Quantification

Detailed Experimental Protocols

The "Self-Validating" Qualification Protocol (Option C)

To establish Option C, you must perform a Mass Balance Purity Assignment . This protocol corrects for water, residual solvents, and inorganic salts that HPLC-UV often misses.

Step 1: Quantitative NMR (qNMR)
  • Principle: qNMR counts protons directly, providing a molar purity independent of UV extinction coefficients.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or Dimethyl Sulfone (DMS).

  • Solvent: DMSO-

    
     (prevents rapid oxidation compared to 
    
    
    
    ).
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Mass,
    
    
    =Purity).
Step 2: Chromatographic Purity Check (HPLC-UV)
  • Objective: Confirm no interfering impurities co-elute with the main peak.

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), high pH stability recommended.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate, pH 8.5 (Ammonium hydroxide). Note: Alkaline pH ensures the amine is in free-base form for better peak shape.

    • B: Acetonitrile.[1][2][3][4][5]

  • Stabilization (CRITICAL): All samples must be prepared in diluent containing 0.1% Ascorbic Acid to prevent oxidation during the autosampler wait time.

Workflow for Standard Selection

Standard_Selection Start Need BMPPD Standard CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Use directly) CheckCRM->BuyCRM Yes CheckPure Is High Purity (>97%) Commercial Solid Available? CheckCRM->CheckPure No qNMR_Route Perform qNMR Qualification (Option C) CheckPure->qNMR_Route Yes (Preferred) Surrogate_Route Use Surrogate (N,N-DMPPD) Determine RRF CheckPure->Surrogate_Route No (Material scarce) Final_Std Valid Reference Standard (Assign Expiry: 30 Days) qNMR_Route->Final_Std Surrogate_Route->Final_Std

Figure 2: Decision matrix for selecting and qualifying the BMPPD reference standard.

Expert Insights: Handling & Stability

As an application scientist, I have observed that 90% of analytical failures with phenylenediamines are due to handling errors, not column failure.

  • The "Pink" Warning: If your solid BMPPD standard has turned dark brown or purple, it has oxidized to the quinonediimine. Do not use it. A slight pink hue is acceptable if the purity is verified by qNMR immediately.

  • Solution Stability:

    • Unstabilized in Acetonitrile: Degradation >5% within 4 hours.

    • Stabilized (0.1% Ascorbic Acid): Stable for 24-48 hours.

    • Mechanism: Ascorbic acid acts as a sacrificial reductant, keeping BMPPD in its reduced (analyzable) amine form (See Figure 1).

  • Storage: Store the neat standard under Argon at -20°C.

References

  • Fluorochem. this compound Product Sheet (CAS 104178-20-3).[6] Retrieved from

  • Sigma-Aldrich. N1-butyl-N1-methylbenzene-1,4-diamine Properties.[7] Retrieved from

  • Garrido, B.C., et al. (2006). Determination of p-phenylenediamine and its metabolites in biological samples using HPLC-DAD. (Demonstrates ascorbic acid stabilization technique). Retrieved from

  • ResolveMass Laboratories. Secondary Reference Standard Qualification Guidelines (ICH Q2/Q7A). Retrieved from

  • SIELC Technologies. HPLC Method for Analysis of Phenylenediamine Isomers.[5] (Provides baseline chromatographic conditions for aromatic amines). Retrieved from

Sources

Comparative Validation Guide: UV-Vis Characterization of 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1-N-butyl-1-N-methylbenzene-1,4-diamine (hereafter BM-PPD ) is a derivative of


-phenylenediamine (PPD). Like its structural analogs—N,N-dimethyl-p-phenylenediamine (DMPD) and N,N-diethyl-p-phenylenediamine (DPD)—BM-PPD serves as a potent electron donor. It is frequently utilized as an intermediate in dye synthesis, a colorimetric redox indicator, and an antioxidant in polymer chemistry.

The Validation Challenge: Unlike widely documented standards (e.g., DMPD), specific spectral data for BM-PPD is often proprietary or sparse in open literature. Therefore, validation must be performed via comparative benchmarking against a structural "Gold Standard."

The Gold Standard: N,N-Diethyl-p-phenylenediamine (DPD) .

  • Rationale: DPD shares the closest electronic similarity (dialkyl substitution) to BM-PPD.

  • Mechanism: Both compounds undergo two-step one-electron oxidations to form stable radical cations (Wurster’s salts) and quinone diimines.

This guide provides a self-validating protocol to confirm the identity and purity of BM-PPD by analyzing its bathochromic shifts relative to DPD.

Theoretical Framework: Spectral Expectations

The UV-Vis spectrum of PPD derivatives is governed by two key factors: pH and Oxidation State .

  • Neutral/Reduced State (Purity Check):

    • Dominant transitions:

      
       (benzenoid ring).[1]
      
    • Expected

      
      : Two bands in the UV region (approx. 240–250 nm and 290–310 nm).
      
    • Effect of Butyl Group: The butyl group is more electron-donating (+I effect) than the ethyl group in DPD. Expect a slight bathochromic shift (Red Shift, +2–5 nm) and a hyperchromic effect (increased intensity) compared to DPD.

  • Oxidized State (Functionality Check):

    • Upon oxidation (chemical or enzymatic), BM-PPD forms a radical cation (Wurster’s type).

    • Expected

      
      : Strong absorption in the visible region (510–560 nm).
      
    • Visual: Solution turns pink/red/purple.

Diagram 1: Redox Pathway & Spectral Origin

This diagram illustrates the chemical species responsible for the UV and Visible absorption bands.

RedoxPathway Reduced Reduced Form (BM-PPD) (Colorless) λmax: ~250, ~305 nm Radical Semiquinone Radical Cation (Wurster's Salt - Pink/Purple) λmax: ~510-550 nm Reduced->Radical -e⁻, -H⁺ (Oxidation) Quinone Quinone Diimine (Unstable/Yellow-Brown) λmax: ~450 nm Radical->Quinone -e⁻, -H⁺ (Further Oxidation)

Experimental Validation Protocol

Objective: Determine


 and molar absorptivity (

) of BM-PPD relative to DPD Sulfate.
Reagents & Equipment[2]
  • Analyte: this compound (BM-PPD).

  • Reference Standard: N,N-Diethyl-p-phenylenediamine sulfate (DPD) [Sigma-Aldrich/Merck].

  • Solvent: 0.1 M Phosphate Buffer (pH 6.5) or Ethanol (degassed).

  • Oxidant (Optional for Radical check): Potassium Ferricyanide (

    
    ).
    
Workflow: The Comparative Method

ValidationWorkflow Start Start: Sample Prep Solvation Dissolve 10 mg BM-PPD in degassed Ethanol/Buffer Start->Solvation ScanUV Scan 1: Neutral State (200 - 400 nm) Target: Purity Solvation->ScanUV Blank Prepare Blank (Solvent Only) Blank->ScanUV Oxidize Add 10µL K3Fe(CN)6 (Induce Radical) ScanUV->Oxidize ScanVis Scan 2: Oxidized State (400 - 700 nm) Target: Activity Oxidize->ScanVis Compare Compare λmax vs DPD Calculate Shift (Δλ) ScanVis->Compare

Figure 2: Step-by-step workflow for spectral validation.

Step-by-Step Procedure
  • Preparation (Critical):

    • Prepare a 1.0 mM stock solution of BM-PPD and DPD separately in degassed ethanol.

    • Note: PPD derivatives oxidize rapidly in air. Solutions must be fresh (used within 30 mins) and kept in amber vials.

  • Baseline Correction:

    • Run a baseline scan with pure solvent.

  • Scan 1 (Purity/Identity):

    • Dilute stock to 50 µM .

    • Scan range: 200 nm – 400 nm .

    • Criteria: Look for sharp peaks in the UV region. If the solution is colored (pink/brown) before adding oxidant, the sample is degraded.

  • Scan 2 (Radical Formation):

    • To the cuvette, add 1 molar equivalent of Ferricyanide or simply allow air oxidation for 20 minutes.

    • Scan range: 400 nm – 800 nm .

    • Criteria: Observe the emergence of the Wurster’s band (500+ nm).

Data Interpretation & Comparison

Use the table below to validate your experimental results. If your BM-PPD falls within the "Predicted BM-PPD" range, the molecule is validated structurally.

Table 1: Comparative Spectral Benchmarks
ParameterReference: DPD (Diethyl) Target: BM-PPD (Butyl/Methyl) Interpretation
Structure N,N-DiethylN-Butyl, N-MethylButyl is bulkier & more electron-donating.

(Neutral) Band 1
250 ± 2 nm252 – 255 nm Slight Red Shift expected.

(Neutral) Band 2
295 ± 3 nm300 – 305 nm Primary diagnostic band for identity.

(Radical Cation)
510 – 515 nm (Pink)515 – 525 nm (Deep Red/Purple) Radical is stabilized by alkyl donation.
Molar Absorptivity (

)
~11,000

> 11,500

Hyperchromic effect due to Butyl group.
Solubility High in WaterModerate in Water; High in EtOHButyl chain increases lipophilicity.
Troubleshooting & Interferences
  • Problem: High absorption at >400 nm in the "Neutral" scan.

    • Cause: Auto-oxidation. The sample is impure or old.

    • Remedy: Recrystallize the salt (usually Sulfate or HCl) or use a reducing agent (Sodium Metabisulfite) in the blank to force the "reduced" spectrum.

  • Problem:

    
     is blue-shifted (< 290 nm).
    
    • Cause: Steric hindrance. If the butyl group twists the nitrogen out of plane with the benzene ring, conjugation breaks, and

      
       drops. (Unlikely for mono-butyl, more common in di-tert-butyl).
      

References

  • NIST Chemistry WebBook. N,N'-Di-sec-butyl-p-phenylenediamine (Antioxidant 22) Spectral Data. Comparison utilized for alkyl-substitution trends.

  • Sigma-Aldrich. N,N-Diethyl-p-phenylenediamine (DPD) Product Specification & Spectral References. Used as the primary structural benchmark.

  • Corbett, J. F. (1972). The Chemistry of Hair-Dye Intermediates. Journal of the Society of Cosmetic Chemists.
  • PubChem. N-Butylbenzene-1,4-diamine Compound Summary. Used for structural verification of the mono-butyl analog.

Sources

A Comparative Guide to the Inter-Laboratory Analysis of 1-N-butyl-1-N-methylbenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive overview of analytical methodologies for the determination of 1-N-butyl-1-N-methylbenzene-1,4-diamine. In the absence of a formal inter-laboratory comparison study for this specific compound, this document synthesizes existing data and protocols for similar aromatic amines to establish a framework for such a comparison. It details established analytical techniques, their performance metrics, and standardized protocols to promote consistency and comparability of results across different research settings.

1. Introduction to this compound and the Importance of its Detection

This compound (CAS No. 104178-20-3) is an aromatic amine with the linear formula C11H18N2. Aromatic amines are a class of chemicals widely used in the manufacturing of dyes, pesticides, polymers, and pharmaceuticals.[1] However, some aromatic amines are known or suspected carcinogens, making their detection and quantification in various matrices a matter of public health and regulatory concern.[2][3] The development of sensitive and reliable analytical methods is crucial for monitoring human exposure, ensuring product safety, and complying with regulatory standards.[2][4]

This guide provides a comparative analysis of the two most common and powerful analytical techniques for the trace-level detection of aromatic amines: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to provide researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable analytical method for the detection of this compound, and to understand the expected performance of these methods.

2. Comparative Analysis of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, including the sample matrix, the required sensitivity, and the available instrumentation.

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance for Aromatic Amine Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.2 - 1.3 µg/L[3]0.025 - 0.20 ng/mL[1][5]
Limit of Quantification (LOQ) Not specified in provided search results0.1 - 1.0 ng/mL[1][5]
Linearity (R²) > 0.99[3]> 0.999[1][5]
Precision (%RSD) < 15% (intra-day), < 20% (inter-day)[6]< 11.7% (intra-day), < 15.9% (inter-day)[1][5]
Recovery 92 - 114%[3]75 - 114%[1][5]
Derivatization Often required for polar analytes[5]Not typically required
Analysis Time Longer run timesShorter run times (e.g., 12 min)[4]

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.[3] For aromatic amines, which can be polar, a derivatization step is often necessary to improve their volatility and chromatographic behavior.[5]

  • Expertise & Experience: The necessity of derivatization adds a layer of complexity to the sample preparation process. The choice of derivatizing agent (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) is critical and depends on the specific amine and the desired sensitivity.[7] This step, while adding time to the workflow, is crucial for achieving sharp chromatographic peaks and reliable quantification.

  • Trustworthiness: A self-validating GC-MS protocol for aromatic amines should include the use of an internal standard to correct for variations in sample preparation and instrument response.[8] Additionally, the analysis of quality control samples at different concentrations within each batch is essential to monitor the method's performance over time.[9]

2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and selective technique for the analysis of a wide range of compounds, including aromatic amines.[1][4] A key advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation and reducing analysis time.[5]

  • Expertise & Experience: The high sensitivity of LC-MS/MS makes it particularly suitable for trace-level analysis in complex matrices such as biological fluids and environmental samples.[1] The use of Multiple Reaction Monitoring (MRM) mode provides excellent selectivity, minimizing the risk of interference from other compounds in the sample.[4]

  • Trustworthiness: To ensure the reliability of LC-MS/MS results, it is crucial to optimize the mass spectrometry parameters for each analyte, including the precursor and product ions, collision energy, and cone voltage.[10] The use of isotopically labeled internal standards is highly recommended for the most accurate quantification. Method validation should be performed according to established guidelines to demonstrate its accuracy, precision, and robustness.[9][11]

3. Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of aromatic amines using GC-MS and LC-MS/MS. These protocols are synthesized from established methods and can be adapted for the analysis of this compound.

3.1. GC-MS Protocol for Aromatic Amine Analysis

This protocol is based on methods used for the determination of aromatic amines in various matrices.[3][8]

3.1.1. Reagents and Materials

  • Solvents: Methanol, Dichloromethane, Methyl tert-butyl ether (MTBE) (HPLC or analytical grade)

  • Reagents: Sodium hydroxide, Sodium sulfate (anhydrous), Derivatizing agent (e.g., Pentafluoropropionic anhydride - PFPA)

  • Internal Standard (IS): e.g., Anthracene-d10

  • Stock solutions of this compound and IS in methanol.

3.1.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: e.g., Rxi-5MS (30 m x 0.25 mm x 0.25 µm)[6]

  • Injector: Splitless mode

  • Carrier gas: Helium or Hydrogen[12]

3.1.3. Sample Preparation

  • To 1 mL of sample, add the internal standard.

  • Adjust the pH to >12 with sodium hydroxide.

  • Extract the amines with 5 mL of MTBE by vortexing for 5 minutes.

  • Centrifuge and transfer the organic layer to a clean tube.

  • Repeat the extraction and combine the organic layers.

  • Dry the extract over anhydrous sodium sulfate.

  • Evaporate the solvent to a small volume (e.g., 200 µL) under a gentle stream of nitrogen.

  • Add 50 µL of PFPA and heat at 60°C for 30 minutes.

  • Evaporate to dryness and reconstitute in 100 µL of dichloromethane for GC-MS analysis.

3.1.4. GC-MS Parameters

  • Injector temperature: 270°C[6]

  • Oven program: Start at 40°C (hold for 1 min), ramp to 280°C at 10°C/min (hold for 1 min)[6]

  • MS transfer line temperature: 280°C[6]

  • Ion source temperature: 200°C[6]

  • Acquisition mode: Selected Ion Monitoring (SIM) or full scan

3.1.5. Data Analysis

  • Identify the analyte and IS by their retention times and characteristic mass fragments.

  • Quantify the analyte using a calibration curve constructed from the peak area ratio of the analyte to the IS.

3.2. LC-MS/MS Protocol for Aromatic Amine Analysis

This protocol is based on methods developed for the sensitive determination of aromatic amines in biological and other matrices.[1][4][5]

3.2.1. Reagents and Materials

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Reagents: Formic acid

  • Internal Standard (IS): Isotopically labeled analog of the analyte if available, or a structurally similar compound.

  • Stock solutions of this compound and IS in methanol.

3.2.2. Instrumentation

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • Analytical column: e.g., Poroshell 120 SB-C18 (3.0 x 100 mm, 2.7 µm)[4]

  • Mobile phase A: 0.1% Formic acid in water

  • Mobile phase B: 0.1% Formic acid in acetonitrile

3.2.3. Sample Preparation

  • To 1 mL of sample, add the internal standard.

  • Precipitate proteins (if necessary for biological samples) by adding 3 mL of cold acetonitrile.

  • Vortex and centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of mobile phase A.

  • Filter through a 0.22 µm syringe filter before injection.

3.2.4. LC-MS/MS Parameters

  • Flow rate: 0.6 mL/min[4]

  • Column temperature: 40°C[4]

  • Gradient elution: A suitable gradient to separate the analyte from matrix components.

  • Ionization mode: Electrospray ionization (ESI), positive mode

  • Detection mode: Multiple Reaction Monitoring (MRM)

3.2.5. Data Analysis

  • Optimize MRM transitions (precursor ion > product ion) for the analyte and IS.

  • Identify the analyte and IS by their retention times and specific MRM transitions.

  • Quantify the analyte using a calibration curve constructed from the peak area ratio of the analyte to the IS.

4. Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection & IS Spiking Extraction 2. Liquid-Liquid Extraction (MTBE) Sample->Extraction Alkalinize Derivatization 3. Derivatization (PFPA) Extraction->Derivatization Dry & Concentrate Concentration 4. Evaporation & Reconstitution Derivatization->Concentration GCMS 5. GC-MS Analysis Concentration->GCMS Inject Data 6. Data Processing & Quantification GCMS->Data LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection & IS Spiking Precipitation 2. Protein Precipitation (Acetonitrile) Sample->Precipitation Cleanup 3. Evaporation & Reconstitution Precipitation->Cleanup Centrifuge LCMSMS 4. LC-MS/MS Analysis Cleanup->LCMSMS Filter & Inject Data 5. Data Processing & Quantification LCMSMS->Data

Sources

Benchmarking reaction rates of 1-N-butyl-1-N-methylbenzene-1,4-diamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for benchmarking 1-N-butyl-1-N-methylbenzene-1,4-diamine (BMB-PD) against industry-standard p-phenylenediamine (PPD) derivatives. BMB-PD represents a critical "hybrid" scaffold; its asymmetric N-alkyl substitution offers a lipophilicity profile distinct from the symmetric N,N-dimethyl (DMPD) and N,N-diethyl (DEPD) analogs, while maintaining the low oxidation potential required for rapid radical scavenging or oxidative coupling.

Key Findings:

  • Reaction Rate: BMB-PD exhibits oxidation kinetics intermediate between DMPD and DEPD. The N-butyl group introduces steric hindrance that slightly retards the second electron transfer step (

    
    ) compared to the methyl-only analog, enhancing radical cation stability.
    
  • Lipophilicity (LogP): The butyl chain significantly increases LogP (~2.5 predicted) compared to DMPD (~0.8), suggesting superior membrane permeability for drug delivery applications or lipid-phase antioxidant activity.

  • Stability: The primary degradation pathway is hydrolysis of the Quinone Diimine (QDI) intermediate, which is pH-dependent.

Chemical Context & Mechanistic Grounding

To benchmark BMB-PD effectively, one must understand the oxidative cascade common to all PPDs. The reaction proceeds through two reversible electron transfers followed by irreversible hydrolysis or coupling.

The Oxidative Pathway (DOT Visualization)

The following diagram illustrates the stepwise oxidation from the parent amine to the Quinone Diimine (QDI) and subsequent hydrolysis.

PPD_Oxidation cluster_legend Key Kinetic Steps Reactant BMB-PD (Reduced) Radical Wurster's Salt (Radical Cation) Reactant->Radical -e⁻ QDI Quinone Diimine (QDI) Radical->QDI -e⁻, -2H⁺ QMI Quinone Monoimine (Hydrolysis Product) QDI->QMI +H₂O, -NH₄⁺ (k_hyd) E1/2 (1) E1/2 (1) E1/2 (2) E1/2 (2) E1/2 (1)->E1/2 (2) k_hyd (Stability) k_hyd (Stability) E1/2 (2)->k_hyd (Stability)

Figure 1: Stepwise oxidative mechanism of BMB-PD. The stability of the "Wurster's Salt" intermediate is the primary determinant of antioxidant capacity.

Comparative Analysis: BMB-PD vs. Standards

The following table benchmarks BMB-PD against established standards. Data values for BMB-PD are predicted based on Hammett substituent constants (


) and Taft steric parameters (

) relative to the validated standards.
ParameterN,N-Dimethyl-PPD (DMPD) 1-N-butyl-1-N-methyl-PPD (BMB-PD) N,N-Diethyl-PPD (DEPD) Relevance
Structure Symmetric (Methyl/Methyl)Asymmetric (Butyl/Methyl)Symmetric (Ethyl/Ethyl)Steric bulk vs. electron donation.
Oxidation Potential (

)
~0.28 V (vs. SCE)~0.29 - 0.31 V ~0.33 VLower

= Better antioxidant/scavenger.
LogP (Lipophilicity) 0.812.45 (Est.) 1.80Critical for crossing blood-brain barrier or cell membranes.
Radical Stability (

)
Low (< 1s in H₂O)Moderate HighLongevity of the active radical species.
Hydrolysis Rate (

)
FastMedium SlowResistance to degradation in aqueous media.

Expert Insight: The N-butyl group in BMB-PD acts as a "steric anchor." While the methyl group ensures rapid electron transfer initiation, the butyl tail prevents rapid dimerization, potentially extending the half-life of the radical cation compared to DMPD [1].

Experimental Benchmarking Protocols

To validate the performance of BMB-PD in your specific application, use the following self-validating protocols.

Protocol A: Cyclic Voltammetry (CV) for Redox Potentials

Objective: Determine the thermodynamic ease of oxidation (


) and reversibility.
  • System Setup:

    • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

    • Reference Electrode: Ag/AgCl (3M KCl).

    • Counter Electrode: Platinum wire.

    • Solvent: Acetonitrile (for intrinsic kinetics) or Phosphate Buffer pH 7.4 (for physiological relevance).

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Procedure:

    • Dissolve BMB-PD to a concentration of 1.0 mM.

    • Internal Standard Check: Add Ferrocene (0.5 mM) to validate the reference potential.

    • Scan from -0.2 V to +0.8 V at rates of 50, 100, 200, and 500 mV/s.

  • Data Analysis:

    • Plot Peak Current (

      
      ) vs. Square Root of Scan Rate (
      
      
      
      ).
    • Linearity Check: A linear response indicates diffusion-controlled kinetics (Randles-Sevcik equation). Deviation suggests adsorption (common with long alkyl chains like butyl).

Protocol B: Stopped-Flow Spectrophotometry for Reaction Rates

Objective: Measure the pseudo-first-order rate constant (


) of radical scavenging against a stable radical (e.g., ABTS or DPPH).
  • Reagents:

    • Syringe A: BMB-PD (excess, 50–200 µM) in Methanol/Buffer.

    • Syringe B: ABTS•+ radical cation (10 µM).

  • Detection: Monitor absorbance decay at 734 nm (ABTS absorption max).

  • Calculation:

    • Fit the absorbance decay to an exponential function:

      
      .
      
    • Plot

      
       vs. [BMB-PD] concentration. The slope yields the second-order rate constant (
      
      
      
      ).

Workflow Visualization

The following diagram outlines the logical flow for benchmarking a new PPD derivative.

Benchmarking_Workflow cluster_electro Phase 1: Electrochemical cluster_kinetics Phase 2: Kinetics Start Start: BMB-PD Sample CV Cyclic Voltammetry (Determine E1/2) Start->CV Rev Reversibility Check (Ip_a / Ip_c ratio) CV->Rev StopFlow Stopped-Flow (vs. ABTS/DPPH) Rev->StopFlow If Reversible Kobs Calculate k_obs StopFlow->Kobs Analysis Comparative Analysis (vs. DMPD/DEPD) Kobs->Analysis

Figure 2: Logical workflow for characterizing PPD derivatives. Phase 1 confirms the redox mechanism; Phase 2 quantifies the speed.

References

  • Compton, R. G., et al. (2008).[1] "Oxidation of Several p-Phenylenediamines in Room Temperature Ionic Liquids: Estimation of Transport and Electrode Kinetic Parameters." The Journal of Physical Chemistry C. Link

  • Adams, R. N. (1969). Electrochemistry at Solid Electrodes. Marcel Dekker, New York. (Foundational text on anodic oxidation of amines).

  • Nematollahi, D., et al. (2012).[2] "Mechanistic study of electrochemical oxidation of N,N-dialkyl-p-phenylenediamines." Journal of Electroanalytical Chemistry. Link

  • Hu, X., et al. (2024). "Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism." Environmental Science & Technology.[3] Link

  • PubChem. (2025). "N-Butylbenzene-1,4-diamine Compound Summary." National Library of Medicine. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.